Fletazepam
Description
Structure
3D Structure
Properties
CAS No. |
34482-99-0 |
|---|---|
Molecular Formula |
C17H13ClF4N2 |
Molecular Weight |
356.7 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C17H13ClF4N2/c18-11-5-6-15-13(9-11)16(12-3-1-2-4-14(12)19)23-7-8-24(15)10-17(20,21)22/h1-6,9H,7-8,10H2 |
InChI Key |
CIZCSUNUBQXVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F |
Other CAS No. |
34482-99-0 |
Synonyms |
fletazepam Sch 15698 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Action of Fletazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fletazepam, a benzodiazepine derivative, exerts its therapeutic effects as a sedative and hypnotic agent through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, including its binding characteristics, the subsequent signaling cascade, and its metabolic pathway. Detailed experimental protocols for key assays used to characterize its activity are provided, alongside a quantitative summary of its binding affinity and that of its active metabolites.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
This compound's primary mechanism of action is the positive allosteric modulation of the GABA-A receptor.[1][2] Unlike the endogenous ligand GABA, which binds to the orthosteric site between the α and β subunits of the receptor, this compound binds to a distinct allosteric site known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits.[3][4]
This binding event does not directly activate the receptor. Instead, it induces a conformational change in the GABA-A receptor that increases its affinity for GABA.[5] Consequently, the frequency of the GABA-gated chloride channel opening is increased, leading to an enhanced influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory effect on neuronal activity. This enhanced inhibition manifests as the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties characteristic of benzodiazepines.
Signaling Pathway Diagram
Caption: this compound's signaling pathway at the GABA-A receptor.
Quantitative Data: Binding Affinity
The binding affinity of this compound and its active metabolites for the GABA-A receptor is a key determinant of their potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a competition binding assay. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | Species | Radioligand | Reference |
| Flurazepam | GABA-A | 34 ± 6 | Chick | [3H]Flunitrazepam | |
| N-Desalkylflurazepam | GABA-A | Data not available | |||
| Hydroxyethylflurazepam | GABA-A | Data not available |
Metabolism of this compound
This compound is extensively metabolized in the liver, primarily through oxidative pathways. The major active metabolites are N-desalkylflurazepam and hydroxyethylflurazepam. These metabolites also possess pharmacological activity at the GABA-A receptor and have significantly longer half-lives than the parent compound, contributing to the prolonged therapeutic effects of this compound.
Metabolic Pathway Diagram
Caption: Metabolic pathway of this compound.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines the determination of the binding affinity of this compound for the GABA-A receptor using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound at the benzodiazepine binding site of the GABA-A receptor.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
[3H]Flunitrazepam (radioligand)
-
Unlabeled flunitrazepam (for non-specific binding)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Glass fiber filters
Methodology:
-
Membrane Preparation:
-
Dissect and homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: [3H]Flunitrazepam and membrane preparation.
-
Non-specific Binding: [3H]Flunitrazepam, a high concentration of unlabeled flunitrazepam (e.g., 10 µM), and membrane preparation.
-
Competition Binding: [3H]Flunitrazepam, varying concentrations of this compound, and membrane preparation.
-
-
Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Flunitrazepam) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Electrophysiological Measurement of GABA-A Receptor Modulation
This protocol describes the use of the patch-clamp technique to measure the potentiation of GABA-induced currents by this compound in cultured neurons or cells expressing recombinant GABA-A receptors.
Objective: To quantify the enhancement of GABA-A receptor function by this compound.
Materials:
-
Cultured neurons or cell line expressing GABA-A receptors (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)
-
Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)
-
GABA
-
This compound
-
Perfusion system
Methodology:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy.
-
Mount the coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
-
Patch-Clamp Recording:
-
Fabricate micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a submaximal concentration of GABA using the perfusion system to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the resulting currents using appropriate data acquisition software.
-
Wash out the drugs with extracellular solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound at each concentration.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation).
-
Conclusion
This compound's mechanism of action is centered on its role as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site, it enhances the inhibitory effects of GABA, leading to its therapeutic properties. The metabolism of this compound into long-acting active metabolites is crucial for its sustained clinical efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel benzodiazepine compounds. Further research is warranted to fully elucidate the binding affinities of its metabolites and to explore potential subtype selectivity of this compound at the diverse family of GABA-A receptors.
References
Fletazepam: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fletazepam is a benzodiazepine derivative notable for its potent muscle relaxant properties, in addition to the sedative and anxiolytic effects characteristic of its class. This document provides a comprehensive technical overview of the synthesis and discovery of this compound, intended for an audience of researchers, scientists, and professionals in drug development. It details the chemical synthesis, including a plausible multi-step reaction pathway, and summarizes the key pharmacological attributes of the molecule. The discovery of this compound by Sherico Ltd. in the early 1970s is also chronicled. This guide aims to be a core resource, presenting quantitative data in structured tables and illustrating key pathways and workflows through detailed diagrams.
Discovery and History
This compound was first synthesized and patented in 1971 by Martin Steinmann of Sherico Ltd., a subsidiary of the Schering Corporation. The discovery of this compound emerged from the broader context of extensive research and development into novel benzodiazepine structures by pharmaceutical companies in the mid-20th century. Following the successful introduction of earlier benzodiazepines like chlordiazepoxide (Librium) and diazepam (Valium) by Hoffmann-La Roche in the 1960s, the therapeutic potential of this class of compounds was widely recognized.
Research efforts at Sherico Ltd. focused on modifying the benzodiazepine scaffold to elicit more specific pharmacological profiles. The introduction of a 2-fluorophenyl group at the 5-position and a 2,2,2-trifluoroethyl group at the N-1 position of the benzodiazepine ring system were key structural modifications that led to the unique properties of this compound, particularly its pronounced muscle relaxant effects. The original discovery is documented in German patent DE 2106175, which laid the groundwork for its chemical synthesis and initial pharmacological characterization.
Chemical Synthesis
The synthesis of this compound can be conceptualized as a multi-step process, commencing with readily available starting materials and culminating in the target molecule. The overall synthetic strategy involves the construction of the core benzodiazepine ring system followed by the introduction of the characteristic N-trifluoroethyl side chain.
Plausible Synthetic Pathway
A likely synthetic route to this compound, based on established benzodiazepine chemistry, is outlined below. The synthesis begins with the acylation of a substituted aminobenzophenone, followed by cyclization to form the benzodiazepine core, and finally, N-alkylation to yield this compound.
Step 1: Synthesis of 2-(2-Bromoacetamido)-5-chloro-2'-fluorobenzophenone
The synthesis likely initiates with the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with bromoacetyl bromide. The amino group of the benzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide to form an amide bond.
Step 2: Synthesis of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
The intermediate from Step 1 is then treated with ammonia. This results in an intramolecular cyclization reaction. The amino group displaces the bromine atom, leading to the formation of the seven-membered diazepine ring, yielding the core benzodiazepine structure.
Step 3: N-Alkylation to this compound
The final step involves the N-alkylation of the benzodiazepine intermediate with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl tosylate, in the presence of a base. The base deprotonates the nitrogen at the 1-position of the benzodiazepine ring, creating a nucleophilic anion that then attacks the electrophilic carbon of the trifluoroethylating agent to form this compound.
Experimental Protocols
While the exact experimental details from the original patent are not fully available in English, the following represents a generalized protocol for the key N-alkylation step, based on common practices for benzodiazepine synthesis.
General Protocol for N-Alkylation of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one:
-
To a solution of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in an aprotic solvent (e.g., dimethylformamide or acetonitrile), a suitable base (e.g., sodium hydride or potassium carbonate) is added portion-wise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for a specified time to allow for the formation of the corresponding anion.
-
A 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl tosylate) is then added dropwise to the reaction mixture.
-
The reaction is heated to a specific temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford pure this compound.
Pharmacology and Mechanism of Action
This compound, like other benzodiazepines, exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system.
GABA-A Receptor Modulation
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and resulting in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of this drug class.
dot
Pharmacological Profile of Fletazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fletazepam is a benzodiazepine derivative recognized for its sedative, anxiolytic, and notably potent muscle relaxant properties. As a member of the N-trifluoroethyl-substituted benzodiazepine class, its pharmacological activity is primarily mediated through allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, and pharmacodynamic effects. Due to the limited availability of recent quantitative data for this compound in publicly accessible literature, this guide also incorporates data from structurally related compounds to provide a comparative context. Detailed experimental methodologies for key assays are described, and relevant signaling pathways and workflows are visualized.
Mechanism of Action
This compound, like other benzodiazepines, exerts its effects by binding to the benzodiazepine allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding potentiates the inhibitory effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This central nervous system depression manifests as sedation, anxiolysis, and skeletal muscle relaxation.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the modulatory effect of this compound on the GABA-A receptor signaling pathway.
Receptor Binding Affinity
A distinguishing characteristic of N-trifluoroethyl-substituted benzodiazepines, including this compound, is their selective binding affinity for specific GABA-A receptor subtypes. Notably, these compounds have demonstrated a higher affinity for benzodiazepine binding sites located in the cerebellum compared to those in the cerebral cortex[1]. This selectivity may contribute to their potent muscle relaxant effects, as the cerebellum is critically involved in motor control.
Quantitative Binding Affinity Data
| Compound | Receptor Subtype | Brain Region | Ki (nM) | Radioligand | Reference |
| This compound | Type 1 (putative) | Cerebellum | Data not available | - | - |
| Quazepam | BZ-1 (Type 1) | Cerebellum | High Affinity | [3H]2-oxo-quazepam | [2] |
| Halazepam | Non-selective | - | Data not available | - | [1] |
| Diazepam | Non-selective | - | ~5-10 | [3H]Flunitrazepam | General knowledge |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not well-documented in publicly available sources. General pharmacokinetic properties of N-trifluoroethyl benzodiazepines involve hepatic metabolism and renal excretion of metabolites. Several benzodiazepines in this class are known to have active metabolites with long half-lives, which can contribute to their prolonged therapeutic effects[3].
Comparative Pharmacokinetic Parameters
| Parameter | This compound | Quazepam | Halazepam |
| Tmax (oral) | Data not available | ~2 hours | Data not available |
| Half-life | Data not available | 39-73 hours (active metabolites) | 50-100 hours (active metabolite) |
| Metabolism | Hepatic (presumed) | Hepatic (to active metabolites) | Hepatic (to active metabolites) |
| Excretion | Renal (presumed) | Renal | Renal |
Pharmacodynamics
This compound is characterized by its pronounced muscle relaxant effects, in addition to its sedative and anxiolytic properties. The dose-response relationship for these effects has been characterized in preclinical models.
In Vivo Pharmacodynamic Data
Quantitative dose-response data for this compound is limited in recent literature. The primary reference for its in vivo activity is Barnett et al. (1974).
| Effect | Animal Model | ED50 | Comparator ED50 (Diazepam) | Reference |
| Muscle Relaxation | Mouse (e.g., inclined screen) | Data not available | ~1-5 mg/kg | General knowledge |
| Sedation | Mouse (e.g., locomotor activity) | Data not available | ~1-3 mg/kg | General knowledge |
| Anxiolysis | Rat (e.g., conflict test) | Data not available | ~0.5-2 mg/kg | General knowledge |
Experimental Protocols
Radioligand Binding Assay for Cerebellar Benzodiazepine Receptors
This protocol describes a general method for determining the binding affinity of a test compound like this compound to benzodiazepine receptors, with a focus on cerebellar tissue.
Objective: To determine the inhibitory constant (Ki) of this compound for benzodiazepine binding sites in the rat cerebellum.
Materials:
-
Rat cerebellum tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]Flunitrazepam (Radioligand)
-
This compound (Test compound)
-
Diazepam or other non-labeled benzodiazepine (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Homogenizer, centrifuge, filtration apparatus, liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat cerebellum in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In triplicate, incubate cerebellar membranes with a fixed concentration of [3H]Flunitrazepam (e.g., 1-2 nM) and varying concentrations of this compound. For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Incubation: Incubate the assay tubes at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from a concentration-inhibition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Muscle Relaxation Assay (Inclined Screen Test)
This protocol outlines a common method for assessing the muscle relaxant properties of a compound in rodents.
Objective: To determine the median effective dose (ED50) of this compound for muscle relaxation.
Materials:
-
Male mice (e.g., Swiss-Webster, 20-25 g)
-
This compound (dissolved in an appropriate vehicle)
-
Vehicle control (e.g., saline with Tween 80)
-
Inclined screen apparatus (a wire mesh screen set at a 60-70° angle)
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimatize mice to the laboratory environment for at least one hour before testing.
-
Dosing: Divide mice into groups and administer different doses of this compound (i.p.). Include a control group that receives only the vehicle.
-
Testing: At a predetermined time after injection (e.g., 30 minutes), place each mouse at the top of the inclined screen.
-
Observation: Observe the ability of the mouse to grip the screen and remain on it for a set period (e.g., 60 seconds). A mouse is considered to have failed the test if it falls off the screen.
-
Data Collection: Record the number of mice in each dose group that fail the test.
-
Data Analysis: Calculate the percentage of mice in each group that fail the test. Determine the ED50 value (the dose at which 50% of the mice fail the test) using a probit analysis or other appropriate statistical method.
Conclusion
References
- 1. Selective affinity of 1-N-trifluoroethyl benzodiazepines for cerebellar type 1 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative affinity of quazepam for type-1 benzodiazepine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Fletazepam Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fletazepam, a benzodiazepine derivative, is understood to exert its therapeutic effects, such as anxiolytic and hypnotic properties, through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an in-depth technical guide to the study of this compound's receptor binding affinity. While specific quantitative binding data for this compound is not widely available in publicly accessible literature, this guide outlines the established experimental protocols for determining such affinities, presents a framework for data comparison using related benzodiazepines, and visualizes the pertinent biological and experimental pathways.
Data Presentation: Receptor Binding Affinity
A crucial aspect of characterizing a benzodiazepine like this compound is to determine its binding affinity (Ki) for the GABA-A receptor. The Ki value represents the equilibrium dissociation constant and is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity. This is a key determinant of a drug's potency.
Given the limited availability of specific Ki or IC50 values for this compound, the following table presents binding affinities for other well-characterized benzodiazepines to serve as a template for comparative analysis. This structure allows for the direct comparison of this compound's binding profile once experimentally determined.
Table 1: Comparative Binding Affinities of Benzodiazepines for GABA-A Receptors
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |
| This compound | Data Not Available | Data Not Available | e.g., [3H]Flunitrazepam | e.g., Rat cerebral cortex | |
| Diazepam | Non-selective | 1.53 | [3H]Flumazenil | Rat cortical membrane | [1] |
| Flurazepam | Non-selective | 1-60 | [3H]Diazepam | Rat brain membranes | [2] |
| Clonazepam | Non-selective | 1-60 | [3H]Diazepam | Rat brain membranes | [2] |
| Lorazepam | Non-selective | 1-60 | [3H]Diazepam | Rat brain membranes | [2] |
| Oxazepam | Non-selective | 1-60 | [3H]Diazepam | Rat brain membranes | [2] |
| Nitrazepam | Non-selective | 1-60 | [3H]Diazepam | Rat brain membranes |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like this compound is typically performed using a radioligand displacement assay. This technique measures the ability of an unlabeled compound (the "cold" ligand, e.g., this compound) to compete for binding to the target receptor with a radioactively labeled ligand (the "hot" ligand, e.g., [3H]Flunitrazepam).
Materials and Reagents
-
Radioligand: [3H]Flunitrazepam or [3H]Flumazenil are commonly used for benzodiazepine binding assays.
-
Test Compound: this compound (unlabeled).
-
Displacer: A high concentration of a known benzodiazepine agonist (e.g., Diazepam) to determine non-specific binding.
-
Receptor Source:
-
Tissue Membranes: Homogenates of specific brain regions (e.g., rat cerebral cortex or cerebellum) known to have a high density of GABA-A receptors.
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells transfected to express specific subtypes of the GABA-A receptor.
-
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4) is typically used.
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Experimental Workflow
The following diagram illustrates the typical workflow for a radioligand displacement assay.
Detailed Method
-
Membrane Preparation:
-
Dissect the desired brain region (e.g., cerebral cortex) from rats on ice.
-
Homogenize the tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (this compound).
-
Include control tubes for:
-
Total Binding: Contains only membranes and radioligand.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled displacer (e.g., 10 µM Diazepam).
-
-
Incubate the tubes for a sufficient time to reach equilibrium (e.g., 30-60 minutes). The incubation temperature can be critical and should be optimized (e.g., 4°C or 30°C).
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the competition curve.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathway
This compound, like other benzodiazepines, is a positive allosteric modulator of the GABA-A receptor. It does not bind to the same site as GABA but to a distinct benzodiazepine binding site located at the interface of the α and γ subunits of the receptor. This binding enhances the effect of GABA by increasing the frequency of the chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.
The following diagram illustrates the GABA-A receptor signaling pathway and the modulatory role of this compound.
Conclusion
While specific binding affinity data for this compound remains to be fully elucidated in publicly available literature, the methodologies for its determination are well-established. The provided experimental protocols and visualizations offer a comprehensive framework for researchers and drug development professionals to investigate the binding characteristics of this compound and similar compounds. Future in-vitro studies are essential to generate the quantitative data necessary for a complete understanding of this compound's pharmacological profile and for its comparison with other benzodiazepines.
References
Fletazepam: A Technical Overview of Metabolism and Pharmacokinetics
Disclaimer: Publicly available scientific literature on the metabolism and pharmacokinetics of fletazepam is limited. This document provides a detailed overview based on the well-studied, structurally similar benzodiazepine, flurazepam, which is considered a primary metabolic precursor to the active metabolite also formed from this compound. The data and pathways described herein are largely derived from studies on flurazepam and its metabolites and are presented as a predictive model for this compound.
Executive Summary
This compound is a benzodiazepine derivative that, like its close analog flurazepam, is anticipated to undergo rapid and extensive metabolism following administration. The primary metabolic pathways for this class of compounds involve N-dealkylation and hydroxylation, followed by glucuronide conjugation for excretion. The principal and pharmacologically active metabolite is N-desalkylflurazepam, which is characterized by a long elimination half-life and is the major contributor to the sustained clinical effects. This guide synthesizes the available data on the pharmacokinetic profile, metabolic transformations, and analytical methodologies relevant to the study of this compound and its key metabolites.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are expected to closely mirror those of flurazepam. Following oral administration, the parent drug is rapidly absorbed and quickly metabolized, leading to low and transient plasma concentrations of the parent compound itself. The primary active metabolite, N-desalkylflurazepam, accumulates in the plasma and exhibits a significantly longer half-life.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for flurazepam and its major active metabolite, N-desalkylflurazepam. These values provide an estimate of the expected pharmacokinetic profile of this compound's metabolic products.
| Parameter | Compound | Value | Species | Reference |
| Peak Plasma Concentration (Cmax) | Flurazepam | 0.5 - 4.0 ng/mL | Human | [1] |
| Time to Peak Plasma Concentration (Tmax) | Flurazepam | 30 - 60 minutes | Human | [1] |
| Elimination Half-Life (t½) | Flurazepam | 2.3 hours (harmonic mean) | Human | [1] |
| Elimination Half-Life (t½) | N-desalkylflurazepam | 47 - 100 hours | Human | [1][2] |
| ~90 hours (average) | Human | |||
| Bioavailability | Flurazepam | 83% | Human | |
| Protein Binding (unbound fraction) | Flurazepam | 17.2% | Human | |
| N-desalkylflurazepam | 3.5% | Human | ||
| Hydroxyethylflurazepam | 35.2% | Human |
Metabolism
The biotransformation of this compound is presumed to follow the established metabolic pathways for flurazepam, occurring primarily in the liver. These pathways involve Phase I oxidative reactions mediated by the cytochrome P450 (CYP) enzyme system, followed by Phase II conjugation reactions.
Metabolic Pathways
The metabolism of flurazepam, and likely this compound, proceeds through two main initial pathways:
-
N-dealkylation: The ethyl group at the N1 position is removed, leading to the formation of the major active metabolite, N-desalkylflurazepam.
-
Hydroxylation: An alternative pathway involves the hydroxylation of the N1-ethyl side chain to form N1-hydroxyethylflurazepam. This metabolite is typically present in lower concentrations and has a shorter half-life.
These Phase I metabolites can then undergo further biotransformation, including conjugation with glucuronic acid (a Phase II reaction), to form more water-soluble compounds that are readily excreted in the urine.
Experimental Protocols
The analysis of this compound and its metabolites in biological matrices requires sensitive and specific analytical methods. The protocols employed for the well-studied analog, flurazepam, are directly applicable.
Sample Preparation
Biological samples, such as plasma, serum, or urine, typically undergo an extraction procedure to isolate the analytes of interest from endogenous interferences.
-
Liquid-Liquid Extraction (LLE): This is a common technique where the sample is mixed with an immiscible organic solvent. The benzodiazepines partition into the organic layer, which is then separated and evaporated. The residue is reconstituted in a suitable solvent for analysis.
-
Solid-Phase Extraction (SPE): SPE involves passing the sample through a cartridge containing a solid adsorbent. The analytes are retained on the adsorbent while interferences are washed away. The analytes are then eluted with a small volume of solvent.
Analytical Instrumentation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques used for the analysis of benzodiazepines.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a widely used method for the quantification of benzodiazepines and their metabolites. LC-MS/MS provides high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of these compounds. Derivatization may be required for some of the more polar metabolites to improve their chromatographic properties.
The following diagram illustrates a general experimental workflow for the analysis of this compound and its metabolites in biological samples.
Conclusion
While specific data on this compound is sparse, a comprehensive understanding of its metabolism and pharmacokinetics can be inferred from the extensive research on its close structural analog, flurazepam. This compound is expected to act as a prodrug, being rapidly converted to the long-acting and pharmacologically dominant metabolite, N-desalkylflurazepam. The analytical methods established for flurazepam and other benzodiazepines are suitable for the detection and quantification of this compound and its metabolites in biological fluids. Further research is warranted to delineate the specific pharmacokinetic parameters of this compound and to confirm the predicted metabolic pathways.
References
Chemical structure and properties of fletazepam
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological characteristics of fletazepam, a benzodiazepine derivative. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodiazepine | --INVALID-LINK-- |
| Molecular Formula | C₁₇H₁₃ClF₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 356.75 g/mol | --INVALID-LINK-- |
| CAS Number | 34482-99-0 | --INVALID-LINK-- |
| XLogP3 (Computed) | 5.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count (Computed) | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count (Computed) | 4 | --INVALID-LINK-- |
| Rotatable Bond Count (Computed) | 3 | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to have low aqueous solubility, but higher solubility in organic solvents like ethanol and DMSO.[1] | |
| pKa (Computed) | Data not available |
Experimental Protocols
Determination of Melting Point (General Protocol)
A standard method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.[2][3][4]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the final melting point. The range between these two temperatures is the melting range.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is filtered to remove the undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
References
An In-depth Technical Guide to Fletazepam Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fletazepam is a benzodiazepine derivative notable for its potent muscle relaxant properties, in addition to the sedative and anxiolytic effects characteristic of this class of compounds.[1] As a positive allosteric modulator of the GABAA receptor, its mechanism of action aligns with other benzodiazepines, enhancing the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the receptor site. This guide provides a comprehensive technical overview of this compound and its analogues, with a focus on their chemical synthesis, structure-activity relationships, pharmacological properties, and the experimental methodologies used for their evaluation. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel GABAA receptor modulators.
Introduction
Benzodiazepines are a well-established class of therapeutic agents widely prescribed for anxiety, insomnia, seizures, and muscle spasms. Their pharmacological effects are mediated through their interaction with the GABAA receptor, a ligand-gated ion channel in the central nervous system.[2] this compound distinguishes itself within this class through its pronounced muscle relaxant effects.[1] It is structurally characterized as a 1,4-benzodiazepine with a 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl) substitution pattern. This compound is closely related to other N-trifluoroethyl substituted benzodiazepines, such as halazepam and quazepam.[1] The exploration of this compound analogues and derivatives is a promising avenue for the development of novel therapeutics with potentially improved selectivity and pharmacokinetic profiles.
Chemical Synthesis
The synthesis of benzodiazepine derivatives typically involves the condensation of an o-phenylenediamine with a ketone.[3] A general and versatile method for synthesizing 1,5-benzodiazepines involves the reaction of o-phenylenediamines with ketones in the presence of a catalyst, such as H-MCM-22, in a solvent like acetonitrile at room temperature. This approach is applicable to both cyclic and acyclic ketones and generally provides good to excellent yields.
General Experimental Protocol for Benzodiazepine Synthesis:
A representative protocol for the synthesis of a 1,5-benzodiazepine derivative is as follows:
-
A mixture of o-phenylenediamine (1 mmol) and a ketone (2.5 mmol) is prepared.
-
A catalytic amount of an acid catalyst (e.g., H-MCM-22, 100 mg) is added to the mixture.
-
The reaction is carried out in a suitable solvent, such as acetonitrile (4 mL), and stirred at room temperature.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified, typically by recrystallization.
Structure-Activity Relationships (SAR)
The biological activity of benzodiazepines is intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the molecular structure of a compound with its biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and guiding lead optimization.
For benzodiazepines, key structural features that influence their activity include:
-
An electronegative group at the 7-position of Ring A: This generally increases anxiolytic activity.
-
Substitutions at the 6, 8, or 9 positions of Ring A: These tend to decrease anxiolytic activity.
-
A proton-accepting group on Ring B: This is considered essential for binding to the GABAA receptor.
-
The 5-phenyl Ring C: While not essential for binding, substitutions on this ring can modulate activity. Para-substitutions often decrease agonist activity, while ortho-substitutions may have little effect.
Pharmacological Profile
Mechanism of Action
This compound and its analogues exert their effects by acting as positive allosteric modulators of GABAA receptors. They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine binding site. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a subsequent hyperpolarization of the neuron. This enhanced inhibitory neurotransmission underlies the sedative, anxiolytic, and muscle relaxant effects of these compounds.
Signaling Pathway of GABAA Receptor Modulation by Benzodiazepines
Caption: this compound analogues bind to an allosteric site on the GABAA receptor, enhancing GABA-mediated chloride influx and neuronal hyperpolarization.
Pharmacokinetics
The pharmacokinetic properties of benzodiazepines, including their absorption, distribution, metabolism, and excretion, vary significantly among different compounds and are crucial for determining their clinical utility. Benzodiazepines can be broadly classified based on their elimination half-life:
-
Long-acting: Half-life > 24 hours. These compounds and their active metabolites can accumulate with repeated dosing.
-
Intermediate and short-acting: Half-life between 5 and 24 hours. Accumulation is less pronounced.
-
Ultrashort-acting: Half-life < 5 hours. These are essentially non-accumulating.
The pharmacokinetic profile of a benzodiazepine determines its onset and duration of action. For instance, the N-desalkyl metabolite of flutoprazepam, a related benzodiazepine, has a long elimination half-life of about 90 hours, suggesting that the therapeutic activity of the parent drug is primarily mediated by this active metabolite.
Table 1: Pharmacokinetic Properties of Representative Benzodiazepines
| Compound | Time to Peak (oral) | Elimination Half-life (Active Metabolite) | Metabolism |
| Diazepam | 1-1.5 h | 30-100 h (Nordiazepam) | Hepatic (Oxidation) |
| Lorazepam | 2 h | 10-20 h | Hepatic (Glucuronidation) |
| Triazolam | 1-2 h | 2-4 h | Hepatic (Oxidation) |
| Flurazepam | 0.5-1 h | 40-100 h (Desalkylflurazepam) | Hepatic (Oxidation) |
Note: Data for this compound and its specific analogues are not available in the reviewed literature. This table serves as a comparative reference.
Experimental Protocols
In Vitro Binding Assay: Radioligand Displacement
The binding affinity of a compound for the GABAA receptor is a key indicator of its potency. This is typically determined using a radioligand displacement assay.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical workflow for determining the binding affinity of a test compound to the GABAA receptor using a radioligand displacement assay.
Detailed Methodology:
-
Membrane Preparation: Brain tissue, such as the rat cortex, or cells expressing specific GABAA receptor subtypes are homogenized in a suitable buffer.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that has a known high affinity for the benzodiazepine binding site (e.g., [3H]flunitrazepam). This is performed in the presence of varying concentrations of the unlabeled test compound (e.g., a this compound analogue).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (an indicator of binding affinity) is then calculated from the IC50 using the Cheng-Prusoff equation.
Table 2: Binding Affinities (Ki) of Representative Benzodiazepines for GABAA Receptors
| Compound | Ki (nM) for α1β3γ2 | Ki (nM) for α2β3γ2 | Ki (nM) for α3β3γ2 | Ki (nM) for α5β3γ2 |
| Diazepam | 1.7 | 1.2 | 1.5 | 1.9 |
| Clonazepam | 0.4 | 0.3 | 0.5 | 0.6 |
| Flunitrazepam | 0.6 | 0.4 | 0.7 | 0.8 |
Note: This table presents representative data for well-characterized benzodiazepines to illustrate the expected output of such an assay. Specific Ki values for this compound and its analogues are not currently available in the public literature.
Conclusion and Future Directions
This compound and its analogues represent a promising area of research within the broader field of GABAA receptor modulators. The strong muscle relaxant properties of this compound suggest that derivatives could be developed with enhanced selectivity for specific therapeutic applications. Future research should focus on the synthesis and pharmacological characterization of a library of this compound analogues. The generation of quantitative data on their binding affinities, efficacy, and pharmacokinetic profiles will be essential for establishing robust structure-activity relationships and identifying lead compounds for further development. The application of computational modeling, such as QSAR and molecular docking, will be invaluable in guiding these efforts. A thorough investigation of the in vivo effects of these novel compounds in relevant animal models will be the ultimate determinant of their therapeutic potential.
References
An In-depth Technical Guide to the Central Nervous System Effects of Fletazepam and its Class Analogue, Flurazepam
Disclaimer: Due to the limited availability of specific quantitative data and dedicated research on Fletazepam in publicly accessible scientific literature, this guide will focus on the well-characterized benzodiazepine, Flurazepam , as a representative analogue. The information presented herein is intended to provide a comprehensive technical overview of the central nervous system (CNS) effects characteristic of this class of compounds, which are expected to be similar for this compound.
Executive Summary
Benzodiazepines are a class of psychoactive drugs that exert their effects through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction leads to a range of CNS depressant effects, including sedation, hypnosis, anxiolysis, anticonvulsant activity, and muscle relaxation.[1][2] Flurazepam, a long-acting benzodiazepine, serves as a quintessential example of this class.[1] Its primary mechanism of action involves binding to an allosteric site on the GABA-A receptor, which increases the receptor's affinity for GABA.[3][4] This enhanced GABAergic transmission results in neuronal hyperpolarization and a reduction in neuronal excitability. This guide provides a detailed examination of the pharmacodynamics of Flurazepam, including its interaction with the GABA-A receptor, its effects in preclinical models, and its clinical implications. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: GABA-A Receptor Modulation
The principal mechanism of action for benzodiazepines like Flurazepam is the positive allosteric modulation of the GABA-A receptor. These receptors are ligand-gated ion channels composed of five subunits that form a central chloride ion channel. The binding of GABA to its recognition sites on the receptor opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and inhibits the firing of action potentials.
Flurazepam and other benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding event induces a conformational change in the receptor that increases its affinity for GABA. The result is an increased frequency of chloride channel opening in the presence of GABA, leading to enhanced inhibitory neurotransmission.
Quantitative Pharmacological Data
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Diazepam | Non-selective | ~4 | |
| Flunitrazepam | Non-selective | ~1-2 | |
| Lorazepam | Non-selective | ~1-3 |
Note: Lower Ki values indicate higher binding affinity.
Preclinical Assessment of CNS Effects
The anxiolytic, sedative, and motor-impairing effects of benzodiazepines are extensively studied in animal models.
Animal Models for Anxiolytic Activity
Commonly used models to assess anxiety-like behavior in rodents include the Elevated Plus-Maze (EPM) and the Light-Dark Box test. Anxiolytic compounds typically increase the time spent in the open arms of the EPM or the light compartment of the Light-Dark Box.
| Animal Model | Species | Compound | Dose (mg/kg) | Effect | Reference |
| Elevated Plus-Maze | Rat | Diazepam | 1-5 | Increase in open arm time | |
| Four-Plate Test | Mouse | Diazepam | 0.5-2 | Increase in punished crossings |
Experimental Protocols
This protocol outlines the general procedure for determining the binding affinity of a compound to the benzodiazepine site on the GABA-A receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]Flunitrazepam) from GABA-A receptors in brain tissue homogenates.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Homogenization buffer (e.g., Tris-HCl)
-
Radioligand: [3H]Flunitrazepam
-
Non-specific binding control: Clonazepam (high concentration)
-
Test compound (this compound) at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the cell membranes containing the receptors. Wash the pellet multiple times to remove endogenous substances.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]Flunitrazepam and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.
This protocol describes a standard behavioral assay to assess the anxiolytic effects of a compound in rodents.
Objective: To evaluate the anxiolytic-like effects of a test compound by measuring the exploratory behavior of rodents in an elevated, plus-shaped maze.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before testing.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a fixed period (e.g., 5 minutes).
-
Behavioral Recording: Record the session using a video camera for later analysis.
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Clinical Effects on the Central Nervous System
Clinical studies of Flurazepam have characterized its effects on sleep, cognition, and psychomotor performance in humans.
Hypnotic Effects
Flurazepam is effective in treating insomnia by reducing sleep latency and the number of awakenings, thereby increasing total sleep time. Clinical trials have demonstrated its efficacy for up to 28 days of continuous use.
| Study Parameter | Flurazepam (15 mg) | Flurazepam (30 mg) | Placebo | Reference |
| Sleep Latency | Decreased | Significantly Decreased | No significant change | |
| Total Sleep Time | Increased | Significantly Increased | No significant change | |
| Number of Awakenings | Decreased | Significantly Decreased | No significant change |
Cognitive and Psychomotor Effects
Like other benzodiazepines, Flurazepam can cause dose-dependent side effects such as drowsiness, dizziness, and impaired coordination. Studies have shown that higher doses (30 mg) can impair psychomotor performance on the day following nighttime administration. Cognitive function may also be affected, particularly during the initial days of treatment.
Conclusion
While direct experimental data on this compound is scarce, its classification as a benzodiazepine allows for a well-informed extrapolation of its effects on the central nervous system based on extensive research on class analogues like Flurazepam. The primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, leading to enhanced inhibitory neurotransmission. This results in the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of this drug class. The provided experimental protocols for receptor binding and behavioral assays offer a framework for the future characterization of this compound's specific pharmacological profile. Further research is necessary to delineate the precise quantitative effects of this compound and establish its comparative potency and clinical utility.
References
Early Preclinical Studies of Flurazepam: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "fletazepam" did not yield relevant results, suggesting a likely misspelling. This guide focuses on the extensive preclinical data available for flurazepam , a well-characterized benzodiazepine with a similar name.
Flurazepam, a benzodiazepine derivative, has been a subject of numerous preclinical investigations to elucidate its pharmacological profile. These studies have been instrumental in characterizing its mechanism of action, pharmacokinetic properties, and its efficacy as a sedative-hypnotic, anxiolytic, and muscle relaxant. This technical guide provides a comprehensive overview of the core preclinical findings, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacodynamics: GABA-A Receptor Modulation
Flurazepam exerts its primary pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2][3] This interaction enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[3]
Mechanism of Action
The binding of flurazepam to a specific site on the GABA-A receptor complex, distinct from the GABA binding site, increases the frequency of chloride channel opening in response to GABA.[3] The subsequent influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire and thus producing a calming and sedative effect.
dot
References
Methodological & Application
Fletazepam In Vivo Experimental Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fletazepam is a benzodiazepine derivative with reported anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Like other benzodiazepines, its primary mechanism of action is believed to be the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.[1] Due to a scarcity of published in vivo studies specifically on this compound, this document provides a comprehensive guide to experimental protocols by adapting established methodologies for pharmacologically similar benzodiazepines, such as Flurazepam and Flutoprazepam. These protocols are intended to serve as a foundational resource for researchers initiating preclinical studies with this compound.
Pharmacokinetic Profile (Comparative)
Understanding the pharmacokinetic profile of a compound is critical for designing meaningful in vivo experiments. While specific data for this compound is limited in publicly available literature, the data from related benzodiazepines can offer valuable insights for initial experimental design. The following table summarizes key pharmacokinetic parameters for Flurazepam and its active metabolite, N-desalkylflurazepam, which may serve as a preliminary reference.
| Parameter | Flurazepam | N-desalkylflurazepam (active metabolite) | Species | Dosage |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 - 1 hour | 1 - 3 hours | Human | 30 mg (oral) |
| Elimination Half-Life (t½) | ~2.3 hours | 47 - 100 hours | Human | 30 mg (oral) |
| Brain/Plasma Ratio | ~1.2 (at 0.5h) | ~0.7 (at 2h) | Mouse | 20 mg/kg (i.p.) |
Note: This data is for Flurazepam and its metabolite and should be used as a general guideline. It is imperative to conduct pilot pharmacokinetic studies for this compound in the selected animal model to determine its specific absorption, distribution, metabolism, and excretion (ADME) profile.
Mechanism of Action: GABA-A Receptor Modulation
This compound, as a benzodiazepine, is understood to exert its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. This binding event potentiates the effect of GABA, the primary inhibitory neurotransmitter in the brain. The increased influx of chloride ions into the neuron leads to hyperpolarization, making the neuron less likely to fire an action potential and thus producing a calming effect on the central nervous system.[2][3]
Caption: this compound's mechanism of action on the GABA-A receptor.
Experimental Protocols
The following protocols are standard behavioral assays used to evaluate the anxiolytic, sedative, and motor coordination effects of benzodiazepines and can be adapted for this compound.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two enclosed arms.
Animals:
-
Adult mice or rats.
Procedure:
-
Acclimatize animals to the housing facility for at least one week before testing.
-
On the day of the test, allow animals to acclimate to the testing room for 30-60 minutes.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal - IP, oral - p.o.). The dose range should be determined in pilot studies.
-
After a predetermined pretreatment time (based on pharmacokinetic data), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Caption: Experimental workflow for the Elevated Plus Maze test.
Open Field Test (OFT) for Locomotor Activity and Anxiety
The OFT can be used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.
Apparatus:
-
A square or circular arena with walls to prevent escape.
Animals:
-
Adult mice or rats.
Procedure:
-
Follow acclimatization procedures as described for the EPM.
-
Administer this compound or vehicle control.
-
After the appropriate pretreatment time, place the animal in the center of the open field.
-
Record locomotor activity (distance traveled, velocity) and time spent in the center versus the periphery of the arena for a defined period (e.g., 10-30 minutes).
-
A decrease in the time spent in the periphery and an increase in entries and time spent in the center can indicate anxiolytic effects. A significant decrease in total distance traveled may suggest sedative effects.
Rotarod Test for Motor Coordination and Sedation
The rotarod test is used to assess motor coordination, balance, and the potential sedative effects of a compound.
Apparatus:
-
A rotating rod that can be set to a constant or accelerating speed.
Animals:
-
Adult mice or rats.
Procedure:
-
Train the animals on the rotarod at a constant speed for a few days prior to the experiment until they can stay on for a predetermined amount of time (e.g., 120 seconds).
-
On the test day, record a baseline latency to fall for each animal.
-
Administer this compound or vehicle control.
-
At various time points post-administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod and record the latency to fall.
-
A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination, which can be a result of sedation.
Data Presentation: Hypothetical Comparative Data
The following table presents hypothetical data for illustrative purposes to demonstrate how results from these behavioral assays could be structured.
| Treatment Group | Dose (mg/kg, i.p.) | EPM: Time in Open Arms (s) | OFT: Time in Center (s) | Rotarod: Latency to Fall (s) |
| Vehicle | - | 35 ± 5 | 28 ± 4 | 115 ± 10 |
| This compound | 0.5 | 60 ± 8 | 55 ± 7 | 110 ± 12 |
| This compound | 1.0 | 85 ± 10 | 78 ± 9 | 95 ± 11 |
| This compound | 2.0 | 90 ± 12 | 82 ± 11 | 45 ± 6 |
| Diazepam (Control) | 2.0 | 88 ± 9 | 80 ± 10 | 50 ± 7 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Conclusion
References
Application Notes and Protocols for Fletazepam Dosage in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data for fletazepam in rodent models is publicly available. The following protocols and dosage information are primarily based on studies conducted with the structurally similar benzodiazepine, flurazepam, and other common benzodiazepines like diazepam. Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage for this compound in their specific experimental context.
Introduction
This compound is a benzodiazepine derivative with expected anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Like other benzodiazepines, its mechanism of action is anticipated to be the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system. These application notes provide a framework for investigating the anxiolytic and sedative effects of this compound in rodent models.
Data Presentation: this compound and Analogue Dosages in Rodent Models
The following table summarizes reported dosages for flurazepam and other benzodiazepines in rodent models to guide initial dose-finding studies for this compound.
| Compound | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Flurazepam | Mice (Long-Sleep & Short-Sleep lines) | 1-6 mg/kg | Not Specified | Anticonvulsant | [1] |
| Flurazepam | Mice (Long-Sleep & Short-Sleep lines) | 25-150 mg/kg | Not Specified | Hypothermic | [1] |
| Flurazepam | Mice (Long-Sleep & Short-Sleep lines) | 75-300 mg/kg | Not Specified | Anesthetic (Loss of righting reflex) | [1] |
| Flurazepam | Mice (BALB/c) | 2 mg/kg | Not Specified | Anxiolytic (in an escape task) | [2] |
| Flurazepam | Rats | 16 mg/kg | Intraperitoneal (IP) | Behavioral tolerance | [3] |
| Diazepam | Mice (C57BL/6J) | 0.5, 1, and 2 mg/kg | Intraperitoneal (IP) | Sedative (impaired locomotor activity at 2 mg/kg), no anxiolytic effect in elevated plus maze | |
| Diazepam | Rats | 0.5 - 5 mg/kg | Intramuscular (IM), Intraperitoneal (IP), Intravenous (IV) | Seizures, Sedation | |
| Lorazepam | Mice (C57BL/6J and BALB/cJ) | 0.5 and 1.5 mg/kg | Intraperitoneal (IP) | Increased NREM sleep, reduced activity | |
| Clonazepam | Rats (Female) | 0.25 mg/kg | Intraperitoneal (IP) | Anxiolytic |
Experimental Protocols
Detailed methodologies for key behavioral assays to evaluate the anxiolytic and sedative properties of this compound are provided below.
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video recording system.
-
This compound solution.
-
Vehicle solution (e.g., saline, DMSO in saline).
-
Syringes and needles for administration.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP) 30 minutes prior to testing.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the video for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. A significant decrease in total distance traveled may suggest sedative effects.
Protocol 2: Open Field Test (OFT) for Locomotor Activity and Anxiety
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (a square or circular arena with walls).
-
Video recording and analysis system.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for administration.
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle 30 minutes before the test.
-
Test Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for 10-30 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis: The arena is typically divided into a central zone and a peripheral zone by the analysis software. The following parameters are measured:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
-
Interpretation: A decrease in the total distance traveled is indicative of sedation. An increase in the time spent in the center of the arena suggests anxiolytic-like effects, as anxious animals tend to stay close to the walls (thigmotaxis).
Mandatory Visualizations
Signaling Pathway
References
- 1. Differential response to flurazepam in long-sleep and short-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturalistic behavioral assessment of anxiolytic properties of benzodiazepines and ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral tolerance to flurazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GABAa Receptors Using Fletazepam
Introduction
Fletazepam is a benzodiazepine derivative that, like other compounds in its class, is expected to exert its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation is crucial for controlling neuronal excitability.[1][2] Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site, and enhance the receptor's affinity for GABA.[1] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. These molecular events underlie the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study GABAA receptors. While specific quantitative binding and functional data for this compound are not extensively available in public literature, this document outlines the standardized protocols and provides a comparative framework using data from well-characterized benzodiazepines like diazepam and flurazepam. The methodologies described are directly applicable for characterizing the pharmacological profile of this compound.
Mechanism of Action: Benzodiazepine Modulation of GABAA Receptors
Benzodiazepines like this compound do not activate GABAA receptors directly. Instead, they bind to the interface between an α and a γ subunit on the pentameric receptor complex. This binding event induces a conformational change that allosterically increases the affinity of the receptor for its endogenous ligand, GABA. The potentiation of GABA's effect leads to a more significant influx of chloride ions (Cl-) upon GABA binding, resulting in neuronal hyperpolarization and inhibition of the postsynaptic neuron.
Application 1: In Vitro Characterization using Radioligand Binding Assays
Radioligand displacement assays are fundamental for determining the binding affinity (Ki) of a test compound for a target receptor. This technique measures the ability of a non-radioactive compound (e.g., this compound) to compete with a radioactive ligand (e.g., [3H]Flunitrazepam) that has a known high affinity for the benzodiazepine binding site on the GABAA receptor. A lower Ki value signifies a higher binding affinity.
Data Presentation: Comparative Binding Affinities
While specific binding data for this compound is scarce, the table below presents Ki values for other well-characterized benzodiazepines to serve as a comparative template. It is anticipated that this compound would exhibit high affinity for the GABAA receptor.
| Compound | GABAA Receptor Subtype | Ki (nM) | Reference Compound |
| This compound | Non-selective | Data Not Available | - |
| Diazepam | Non-selective | ~4.9 | |
| Flunitrazepam | Non-selective | ~6.1 | |
| Clonazepam | Non-selective | ~1.5 |
Table 1: Comparative binding affinities of various benzodiazepines for the GABAA receptor. Data for this compound is to be determined experimentally.
Experimental Protocol: Radioligand Displacement Assay
This protocol details the steps for determining the binding affinity of this compound for the GABAA receptor benzodiazepine site.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing recombinant GABAA receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous GABA and other interfering substances.
-
Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a constant concentration of radioligand (e.g., 1-2 nM [3H]Flunitrazepam), and varying concentrations of the unlabeled test compound (this compound).
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, add a high concentration of a non-radioactive competitor (e.g., 10 µM Diazepam).
-
Incubate the mixture at 4°C for 60-90 minutes to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application 2: Electrophysiological Characterization
Patch-clamp electrophysiology is a powerful technique to directly measure the functional effects of this compound on GABAA receptor ion channel activity. By recording GABA-evoked currents from single cells, one can determine how this compound modulates the receptor's response, providing insights into its efficacy and potency as a modulator.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol is designed for recording from cultured neurons or HEK293 cells transiently expressing specific GABAA receptor subtypes.
1. Cell Preparation:
-
Plate cells (e.g., cultured hippocampal neurons or HEK293T cells) on coverslips suitable for microscopy a few days prior to recording.
-
If using HEK cells, transfect them with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
2. Recording Setup:
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope and continuously perfuse with an external solution (aCSF or similar).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
The External Solution should contain (in mM): 137 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
-
The Internal Pipette Solution should contain (in mM): 137 CsCl, 1 CaCl2, 2 MgCl2, 11 BAPTA, 2 ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).
3. Establishing Whole-Cell Configuration:
-
Using a micromanipulator, approach a target cell with the glass pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Clamp the cell's membrane potential at a holding potential of -60 mV or -70 mV.
4. Drug Application and Recording:
-
Use a rapid solution exchange system to apply GABA to the cell for a short duration (e.g., 3-5 seconds) to evoke an inward Cl- current.
-
First, establish a baseline GABA response using a sub-saturating concentration of GABA (e.g., EC10-EC20).
-
To test the effect of this compound, pre-apply this compound for a short period (e.g., 30-60 seconds) before co-applying it with the same concentration of GABA.
-
Record the current responses and measure the peak amplitude. The potentiation of the GABA-evoked current by this compound is a measure of its efficacy.
-
Perform a dose-response curve by applying increasing concentrations of this compound to determine its EC50 (the concentration that produces 50% of the maximal potentiation).
Application 3: In Vivo Behavioral Assessment
The anxiolytic effects of this compound can be evaluated in rodents using behavioral models such as the Elevated Plus Maze (EPM). This test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.
Data Presentation: Comparative Anxiolytic Effects in the EPM
The following table provides data for known anxiolytics in the EPM test. The expected effects of this compound are extrapolated based on its reported high potency relative to diazepam.
| Drug | Dose (mg/kg, i.p.) | Time in Open Arms (% of Control or Seconds) | Open Arm Entries (% of Control) | Reference |
| This compound | 0.1 - 0.5 (Expected) | Expected significant increase | Expected significant increase | |
| Diazepam | 1.5 | Increased time spent on the open arms | Increased number of open arm entries | |
| Chlordiazepoxide | 5.0 | Increased time spent in the open arms | Not specified |
Table 2: Effects of benzodiazepines in the Elevated Plus Maze. The effects of this compound are predicted based on its expected potency and require experimental validation.
Experimental Protocol: Elevated Plus Maze (EPM) Test
This protocol outlines the standardized procedure for conducting the EPM test in mice or rats.
1. Apparatus:
-
A plus-shaped maze elevated 40-50 cm from the floor.
-
It consists of two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) of the same size, extending from a central platform (e.g., 10 x 10 cm).
2. Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: Administer this compound or vehicle (e.g., saline with Tween 80) via intraperitoneal (i.p.) injection 30 minutes before testing. Include a positive control group (e.g., diazepam).
-
Test Initiation: Place the animal on the central platform of the maze, facing one of the closed arms.
-
Behavioral Recording: Record the session for 5 minutes using an overhead video camera connected to a tracking software (e.g., ANY-maze).
-
Data Collection: The primary parameters to measure are:
- Time spent in the open arms.
- Number of entries into the open arms.
- Time spent in the closed arms.
- Number of entries into the closed arms.
- Total distance traveled (as a measure of locomotor activity).
-
Cleaning: Thoroughly clean the maze with a 30-70% ethanol solution between trials to eliminate olfactory cues.
3. Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
-
Calculate the percentage of open arm entries: (Entries into open arms / Total entries into all arms) x 100.
-
Compare the data from the this compound-treated group with the vehicle-treated and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the percentage of time and/or entries in the open arms without a significant change in total locomotor activity is indicative of an anxiolytic effect.
References
Application Notes and Protocols for Flurazepam as a Reference Standard in Analytical Assays
DISCLAIMER: The initial topic specified "Fletazepam." However, extensive searches yielded no results for this compound, suggesting a possible misspelling. The search results consistently redirected to Flurazepam , a well-documented benzodiazepine available as a Certified Reference Material (CRM). Therefore, these application notes and protocols have been developed for Flurazepam .
Introduction
Flurazepam is a long-acting benzodiazepine derivative used for the treatment of insomnia. In the fields of clinical and forensic toxicology, as well as in pharmaceutical analysis, the accurate quantification of flurazepam and its metabolites is crucial. For this purpose, a well-characterized reference standard is indispensable. Flurazepam is available as a Certified Reference Material (CRM), which ensures its identity, purity, and concentration, providing metrological traceability for analytical measurements.[1][2] These application notes provide detailed information and protocols for the use of Flurazepam CRM in various analytical assays.
Data Presentation: Properties of Flurazepam Certified Reference Material
The following table summarizes the typical specifications of a Flurazepam Certified Reference Material. Users should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.[2]
| Property | Typical Specification |
| Product Name | Flurazepam |
| Synonyms | 7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| CAS Number | 17617-23-1 |
| Molecular Formula | C₂₁H₂₃ClFN₃O |
| Formula Weight | 387.9 g/mol |
| Formulation | Typically a 1 mg/mL solution in methanol.[1] |
| Purity | ≥98% (as specified on the CoA) |
| Certified Concentration | Provided on the CoA with associated uncertainty. |
| Storage Conditions | Recommended to be stored at -20°C in its original container, protected from light.[3] |
| Stability | Stable for ≥2 years when stored under recommended conditions. |
| Accreditation | Manufactured and tested under ISO/IEC 17025 and ISO 17034 standards. |
| Related Compounds | Desalkylflurazepam (active metabolite), 2-hydroxyethylflurazepam. |
| Internal Standard | Flurazepam-d4 or Flurazepam-d10 are available as stable-labeled internal standards for quantitative analysis. |
Experimental Protocols
The following are detailed protocols for the analysis of flurazepam in biological matrices using Flurazepam CRM.
Protocol 1: Quantification of Flurazepam in Human Urine by LC-MS/MS
This protocol describes a method for the quantitative analysis of flurazepam in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a Flurazepam CRM as the calibrator.
1. Materials and Reagents
-
Flurazepam Certified Reference Material (1 mg/mL in methanol)
-
Flurazepam-d10 Certified Reference Material (internal standard, 100 µg/mL in methanol)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
β-glucuronidase from E. coli
-
Solid-Phase Extraction (SPE) cartridges (mixed-mode cation exchange)
2. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Use the commercial Flurazepam CRM (1 mg/mL) as the primary stock solution. Prepare an internal standard (IS) stock solution of Flurazepam-d10 at 10 µg/mL in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Flurazepam by serial dilution of the stock solution with 50:50 methanol:water to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Calibration Standards and QCs: Spike blank human urine with the working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Solid-Phase Extraction)
-
To 1.0 mL of urine, add 50 µL of the 10 µg/mL Flurazepam-d10 internal standard solution.
-
Add 1.0 mL of 0.1 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.
-
Vortex and incubate at 60°C for 1 hour to hydrolyze glucuronide conjugates.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: linear gradient to 90% B
-
8-9 min: hold at 90% B
-
9-10 min: return to 10% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Flurazepam: Monitor appropriate precursor/product ion transitions (e.g., as determined by infusion of the standard).
-
Flurazepam-d10: Monitor appropriate precursor/product ion transitions.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of flurazepam in the unknown samples by interpolation from the calibration curve.
Protocol 2: Screening of Flurazepam in Whole Blood by GC-MS
This protocol provides a method for the screening and confirmation of flurazepam in whole blood samples using gas chromatography-mass spectrometry (GC-MS).
1. Materials and Reagents
-
Flurazepam Certified Reference Material (1 mg/mL in methanol)
-
Diazepam-d5 (internal standard)
-
Dichloromethane (GC grade)
-
Ammonium hydroxide
-
Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of whole blood, add 100 µL of Diazepam-d5 internal standard solution.
-
Add 1 mL of 1% ammonium hydroxide solution and vortex.
-
Add 5 mL of dichloromethane, cap, and gently mix on a rotator for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer (bottom) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
For derivatization (if necessary for improved chromatography of metabolites), add 50 µL of MTBSTFA and 50 µL of ethyl acetate, cap, and heat at 70°C for 30 minutes.
3. GC-MS Conditions
-
GC System: Gas chromatograph with a capillary column
-
Column: 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection: Splitless mode, 1 µL injection volume
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 280°C, hold for 5 minutes
-
Ramp 2: 10°C/min to 300°C, hold for 2 minutes
-
-
MS System: Mass selective detector
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for screening or Selected Ion Monitoring (SIM) for targeted analysis.
-
Transfer Line Temperature: 280°C
4. Data Analysis
-
Identify flurazepam by comparing the retention time and mass spectrum of the peak in the sample chromatogram to that of the reference standard.
-
The use of an internal standard allows for semi-quantitative analysis and quality control.
Mandatory Visualizations
Caption: General workflow for the analysis of Flurazepam in biological samples.
Caption: Mechanism of action of Flurazepam at the GABA-A receptor.
References
Fletazepam Administration Methods for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fletazepam is a benzodiazepine derivative with potential therapeutic applications. Preclinical animal studies are essential to characterize its pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for the administration of this compound in animal studies, focusing on common administration routes and experimental workflows.
Disclaimer: No publicly available pharmacokinetic data for this compound in animal models could be located. The quantitative data presented in this document is derived from studies on the closely related benzodiazepines, Flunitrazepam and Diazepam, and should be considered as a surrogate for illustrative purposes. Researchers should establish the specific pharmacokinetic profile for this compound in their chosen animal model.
Data Presentation: Pharmacokinetic Parameters of Related Benzodiazepines in Rats
The following table summarizes key pharmacokinetic parameters for Flunitrazepam and Diazepam in rats, administered via intravenous (IV), intraperitoneal (IP), and oral (PO) routes. This data can serve as a preliminary guide for designing studies with this compound.
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Flunitrazepam | IV | 1 | - | - | 3.5 | 100 | [1] |
| Flunitrazepam | Oral | 1 | 0.25 | - | - | 69 | [1] |
| Diazepam | IP | 5 | ~0.25 | ~800 | 0.88 | - | [2] |
Note: Cmax and Tmax for IV administration are not typically reported in the same manner as for other routes, as the drug is introduced directly into the systemic circulation.
Experimental Protocols
These protocols provide a general framework for the administration of this compound in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the solubility and stability of this compound for administration. Due to the lipophilic nature of benzodiazepines, a suitable vehicle is necessary for aqueous preparations.
Common Vehicles for Benzodiazepine Administration:
-
Saline (0.9% NaCl) with a solubilizing agent: A common approach involves dissolving the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then diluting it with saline to the final concentration. The final concentration of the organic solvent should be minimized to avoid toxicity (typically <10% for DMSO and <5% for ethanol).
-
Polyethylene glycol (PEG): PEG 300 or PEG 400 can be used as a co-solvent with saline or water.
-
Tween 80 or Cremophor EL: These are surfactants used to create stable emulsions or micellar solutions for poorly water-soluble compounds.
Protocol for Vehicle Preparation (Example with DMSO/Saline):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal volume of DMSO (e.g., 10% of the final volume).
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
Slowly add sterile 0.9% saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitates before administration.
Oral Administration (Oral Gavage)
Oral gavage ensures the precise delivery of a specific dose directly into the stomach.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Syringe (1 mL or 3 mL)
-
Animal scale
Procedure (for Rats):
-
Animal Handling: Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the length required to reach the stomach.
-
Administration:
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. If resistance is met or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately.
-
Once the needle is in the esophagus, advance it to the pre-measured length.
-
Slowly depress the syringe plunger to administer the formulation.
-
Withdraw the needle gently in a single, smooth motion.
-
-
Post-Procedure Monitoring: Observe the animal for at least 15 minutes for any signs of respiratory distress or discomfort.
Intravenous Administration (Tail Vein Injection)
IV administration provides immediate and complete bioavailability.
Materials:
-
This compound formulation (sterile and free of particulates)
-
27-30 gauge needle
-
1 mL syringe
-
Restraining device for rodents
-
Heat lamp or warm water to dilate the tail veins
Procedure (for Mice/Rats):
-
Animal Preparation: Place the animal in a restraining device. Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection:
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the this compound formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.
-
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
Intraperitoneal Administration
IP injection is a common route for administering substances in rodents, offering rapid absorption.
Materials:
-
This compound formulation
-
23-27 gauge needle
-
1 mL or 3 mL syringe
Procedure (for Rats):
-
Animal Restraint: Manually restrain the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
Inject the solution smoothly.
-
-
Post-Procedure: Return the animal to its cage and monitor for any signs of distress.
Subcutaneous Administration
SC injection results in slower, more sustained absorption compared to IV or IP routes.
Materials:
-
This compound formulation
-
25-27 gauge needle
-
1 mL syringe
Procedure (for Mice/Rats):
-
Animal Restraint: Manually restrain the animal.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site for SC injections.
-
Injection:
-
Lift a fold of skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution.
-
-
Post-Procedure: Gently massage the area to help disperse the solution.
Visualizations
Signaling Pathway of Benzodiazepines
Caption: Benzodiazepine Signaling Pathway.
Experimental Workflow for a Pharmacokinetic Study
Caption: Pharmacokinetic Study Workflow.
References
Preparing Fletazepam Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of fletazepam solutions for use in various laboratory settings. This compound is a benzodiazepine derivative with notable muscle relaxant properties, acting as a positive allosteric modulator of the GABA-A receptor.
Physicochemical Properties and Solubility
Table 1: Physicochemical Data for this compound and Related Benzodiazepines
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Reported Solubility |
| This compound | C₁₇H₁₃ClF₄N₂ | 356.75 | Data not available |
| Phenazepam | C₁₅H₁₀BrClN₂O | 349.6 | ~12.5 mg/mL in DMSO; ~0.2 mg/mL in ethanol |
| Flurazepam HCl | C₂₁H₂₃ClFN₃O·HCl | 424.34 | Freely soluble in water and ethanol |
Protocols for Solution Preparation
Due to the lack of specific solubility data for this compound, it is recommended to first determine its solubility in the desired solvent.
Protocol 1: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a chosen solvent (e.g., DMSO, ethanol).
Materials:
-
This compound powder
-
Selected solvent (e.g., high-purity DMSO or absolute ethanol)
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of known concentrations of this compound in the chosen solvent.
-
Vortex each solution thoroughly to ensure maximum dissolution. Gentle warming (e.g., 37°C) may aid in this process.
-
Centrifuge the solutions at high speed to pellet any undissolved solid.
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
The highest concentration at which no pellet is observed after centrifugation is the approximate solubility.
Protocol 2: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
High-purity DMSO or absolute ethanol
-
Sterile, light-protected storage tubes
-
0.22 µm syringe filter
Procedure:
-
Calculation: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the required mass of this compound using its molar mass (356.75 g/mol ).
-
Example for 1 mL of 10 mM stock solution: (10 mmol/L) * (1 L/1000 mL) * (356.75 g/mol ) * (1000 mg/g) = 3.5675 mg
-
-
Dissolution: Accurately weigh the calculated amount of this compound and add it to a sterile tube. Add the desired volume of solvent (e.g., 1 mL of DMSO).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Stability and Storage
Studies on other benzodiazepines, such as diazepam and lorazepam, have shown that they can be susceptible to degradation under hydrolytic and photolytic conditions. Therefore, it is crucial to protect this compound solutions from light and to store them at low temperatures to maintain their stability.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Light Protection | Recommended Duration |
| Stock Solution | DMSO or Ethanol | -20°C | Amber vials or foil-wrapped tubes | Up to 6 months (stability should be verified) |
| Working Dilutions | Aqueous buffer/media | 2-8°C | Required | For immediate use; avoid long-term storage |
Experimental Protocols
Protocol 3: In Vitro Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cultured cells (e.g., neuronal cell line)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mechanism of Action and Signaling Pathway
This compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. The binding of this compound to the benzodiazepine site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Caption: this compound's mechanism of action on the GABA-A receptor.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound solutions in a laboratory setting.
Caption: General workflow for preparing and using this compound solutions.
Application Notes and Protocols for Fletazepam in Behavioral Neuroscience Research
Adivsory Note for Researchers: Direct experimental data and established protocols for Fletazepam in behavioral neuroscience are scarce in publicly available literature. The following application notes and protocols are primarily based on data from the closely related and well-studied long-acting benzodiazepine, Flurazepam. This compound is noted for its potent muscle relaxant properties and, like other N-trifluoroethyl substituted benzodiazepines, may exhibit a unique pharmacological profile. Therefore, the provided information should be used as a foundational guide for designing preliminary studies. It is imperative that researchers conduct thorough dose-response and pharmacokinetic investigations for this compound in their specific animal models before commencing behavioral experiments.
Introduction to this compound and its Relation to Flurazepam
This compound is a benzodiazepine derivative with known sedative, anxiolytic, and notably strong muscle relaxant effects. It belongs to the N-trifluoroethyl substituted class of benzodiazepines, which also includes halazepam and quazepam. Its mechanism of action, like other benzodiazepines, is presumed to be the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of GABA in the central nervous system.
Given the limited specific data on this compound, this document will leverage the extensive research on Flurazepam, a long-acting benzodiazepine, to provide a framework for experimental design. Flurazepam also possesses anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties.[1] It is crucial to recognize that this compound may have a different potency and pharmacokinetic profile than Flurazepam.
Data Presentation: Pharmacological and Pharmacokinetic Properties
The following tables summarize key quantitative data for Flurazepam, which can serve as a starting point for designing studies with this compound.
Table 1: Comparative Pharmacokinetics of Flurazepam and its Metabolites in Different Species
| Parameter | Species | Value | Reference |
| Flurazepam | |||
| Peak Plasma Concentration (Single 30 mg oral dose) | Human | 0.5 - 4.0 ng/mL | [2] |
| Time to Peak Plasma Concentration | Human | 30 - 60 minutes | [2] |
| Elimination Half-life | Human | 2.3 hours | [1] |
| Plasma and Brain Concentration (Single 20 mg/kg dose) | Mouse | Maximal at 0.5 hours, then rapid decline | [3] |
| N-desalkylflurazepam (Active Metabolite) | |||
| Elimination Half-life | Human | 47 - 100 hours | |
| Peak Plasma Concentration (after single 30 mg oral dose of Flurazepam) | Human | Maximal at 10 hours | |
| Plasma and Brain Concentration (after single 20 mg/kg dose of Flurazepam) | Mouse | Maximal at 2 hours, then slow decline | |
| Diazepam (for comparison) | |||
| Elimination Half-life (Plasma) | Rat | 0.88 hours | |
| Elimination Half-life (Brain) | Rat | 0.89 hours |
Table 2: Receptor Binding Affinity of Benzodiazepines
| Compound | Receptor/Site | Affinity (Ki in nM) | Species | Reference |
| Flunitrazepam | GABA-A (α1β1γ2L) | EC50 = 29 ± 11 | Bovine (expressed in Xenopus oocytes) | |
| Flunitrazepam | GABA-A (α3β1γ2L) | EC50 = 23 ± 10 | Bovine (expressed in Xenopus oocytes) | |
| Diazepam | Benzodiazepine Receptor | High Affinity | Rat | |
| Fludiazepam | Benzodiazepine Receptor | ~4x more potent than Diazepam | Rat |
Signaling Pathways
GABA-A Receptor Signaling
This compound, as a benzodiazepine, enhances the effect of the neurotransmitter GABA at the GABA-A receptor. This action increases the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in the neuron's excitability.
Caption: GABA-A receptor modulation by this compound.
Experimental Protocols
The following are detailed protocols for common behavioral assays used to assess the anxiolytic, sedative, and muscle relaxant effects of benzodiazepines. These can be adapted for this compound, keeping its high potency and strong muscle relaxant properties in mind.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a standard paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow
Caption: Experimental workflow for the Elevated Plus Maze test.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Acclimate animals to the housing facility for at least one week before testing.
-
On the day of the test, allow animals to acclimate to the testing room for 30-60 minutes.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal - IP). Due to its potential high potency, initial doses should be low and determined by a dose-response study. For comparison, diazepam is often used at 0.5 - 5 mg/kg.
-
After a predetermined pretreatment time (e.g., 30 minutes for IP), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session and later score for time spent in and entries into the open and closed arms. An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Open Field Test (OFT) for Locomotor and Anxiolytic-like Activity
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Rodents naturally tend to stay near the walls (thigmotaxis).
Protocol:
-
Apparatus: A square arena with high walls to prevent escape, often with the floor divided into a grid of squares (center and periphery).
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Follow the same initial acclimation and drug administration procedures as for the EPM.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record locomotor activity (e.g., distance traveled, number of line crossings) and time spent in the center versus the periphery of the arena.
-
A decrease in locomotor activity can indicate sedation. An increase in the time spent in the center of the arena suggests an anxiolytic effect.
-
Rotarod Test for Muscle Relaxant and Sedative Effects
This test assesses motor coordination and can be used to evaluate the muscle relaxant and sedative properties of a compound.
Protocol:
-
Apparatus: A rotating rod (rotarod) with adjustable speed.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Train the animals on the rotarod at a constant or accelerating speed for several trials a day for 2-3 days prior to the test day, until a stable baseline performance is achieved.
-
On the test day, administer this compound or vehicle.
-
At a predetermined time post-administration, place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination, which can be due to muscle relaxation or sedation.
-
Considerations for this compound Research
-
Potency: As this compound is described as a potent benzodiazepine, initial dose-finding studies are critical. Start with very low doses and carefully observe for sedative and ataxic effects before proceeding to higher doses for anxiolytic testing.
-
Muscle Relaxant Properties: The strong muscle relaxant effects of this compound may confound the results of behavioral tests that rely on motor activity (e.g., EPM, OFT). It is essential to use a test battery that can dissociate anxiolytic effects from motor impairment, such as the light-dark box test or the marble-burying test, in conjunction with tests like the rotarod.
-
Pharmacokinetics: The onset and duration of action of this compound are unknown. Preliminary pharmacokinetic studies in the target species are highly recommended to determine the optimal pretreatment time for behavioral experiments.
-
Metabolites: Like Flurazepam, this compound may have active metabolites with different pharmacokinetic profiles that contribute to its overall behavioral effects.
Conclusion
While specific protocols for this compound in behavioral neuroscience are not well-established, the extensive literature on other benzodiazepines, particularly Flurazepam, provides a solid foundation for designing and conducting experiments. The key considerations for this compound are its potentially high potency and pronounced muscle relaxant effects, which necessitate careful dose selection and a comprehensive behavioral test battery to accurately characterize its anxiolytic, sedative, and motor-impairing properties. The protocols and data structures provided here offer a framework for the systematic evaluation of this compound in animal models, which will contribute to a better understanding of its therapeutic potential.
References
Application Notes and Protocols for the Detection of Fletazepam by HPLC and Mass Spectrometry
Disclaimer: Published analytical methods specifically validated for fletazepam are limited. The following protocols are based on established and validated methods for structurally similar benzodiazepines, such as flurazepam and flunitrazepam. These methods provide a strong foundation but will require optimization and full validation for the specific application of this compound quantification.
Introduction
This compound is a benzodiazepine derivative with potential hypnotic, sedative, and anxiolytic properties. Accurate and robust quantification of this compound in various matrices, including pharmaceutical formulations and biological samples (plasma, urine, etc.), is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides detailed protocols and application notes for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of benzodiazepines in both pharmaceutical and biological samples. The method is based on a reversed-phase separation.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Human Plasma): Liquid-Liquid Extraction (LLE)
-
Reagents: 1-Chlorobutane, 1M Sodium Hydroxide (NaOH), Internal Standard (e.g., Diazepam-d5 or a suitable analog).
-
Procedure:
-
Pipette 1.0 mL of plasma sample into a 15 mL glass centrifuge tube.
-
Add the internal standard.
-
Add 100 µL of 1M NaOH to basify the sample (pH > 9) and vortex for 30 seconds.[1]
-
Add 5.0 mL of 1-chlorobutane, cap, and vortex vigorously for 2 minutes.[1]
-
Centrifuge at 3000 rpm for 10 minutes.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
-
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: Chromosil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2][3]
-
Mobile Phase: Methanol:Acetonitrile (80:20 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Section 2: Mass Spectrometry Methods
Mass spectrometry offers higher selectivity and sensitivity compared to HPLC-UV, making it ideal for complex biological matrices and low-level detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful confirmatory method. Analysis of benzodiazepines by GC-MS often requires derivatization to improve thermal stability and chromatographic properties.
Experimental Protocol: GC-MS
1. Sample Preparation (from Blood/Plasma): Solid-Phase Extraction (SPE)
-
Procedure:
-
To 1.0 mL of the sample, add an internal standard and 3.0 mL of acetate buffer. Vortex and sonicate for 15 minutes. Centrifuge at 3000 rpm for 10 minutes and use the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol, followed by water, and then acetate buffer.
-
Sample Loading: Load the prepared sample onto the cartridge.
-
Washing: Wash the cartridge with water, followed by a weak organic solvent (e.g., 20% acetonitrile).
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure.
-
Elution: Elute the analytes with a solvent such as Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2).
-
Derivatization: Evaporate the eluate to dryness. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form trimethylsilyl (TMS) derivatives.
-
2. GC-MS Conditions
-
Instrument: GC-MS system.
-
Column: VF-5ms capillary column (30 m, 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 270°C at 10°C/min.
-
Inlet Temperature: 270°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the determination of benzodiazepines in biological fluids due to its high sensitivity and specificity, often without the need for derivatization.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from Urine): Solid-Phase Extraction (SPE)
-
Procedure:
-
To 1 mL of urine, add β-glucuronidase and incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.
-
Add an internal standard (e.g., Diazepam-d5).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions
-
Instrument: LC-MS/MS system.
-
Column: ZORBAX Eclipse XDB-C8 (150 × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 20 mM Ammonium formate, pH 9 in water.
-
B: Methanol.
-
-
Gradient Elution: A suitable gradient to separate this compound from potential interferences.
-
Flow Rate: 0.6 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined.
Data Presentation
Quantitative Data Summary
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Notes |
| Linearity Range | 5 - 500 ng/mL | 1 - 200 ng/mL | 2 - 300 ng/mL | Dependent on analyte and matrix. |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL | Down to 0.006 mg/L (6 ng/mL) | MS detection is generally more sensitive. |
| Precision (%RSD) | < 15% | < 10% | Typically < 15% | Both methods can achieve high precision. |
| Selectivity | Moderate; risk of interference from co-eluting compounds. | High; based on retention time and specific mass fragments. | Very High; based on retention time and specific MRM transitions. | MS detection provides superior selectivity. |
| Sample Throughput | Higher; no derivatization step required. | Lower; requires additional derivatization and longer run times. | High; with modern UPLC systems. | LC-MS/MS offers a good balance of speed and sensitivity. |
Visualizations
Caption: General workflow for the bioanalytical determination of this compound.
Caption: Logical relationship of analytical techniques for this compound detection.
References
Fletazepam and Muscle Relaxation: A Review of Preclinical Assessment Methodologies
Absence of specific preclinical data on the muscle relaxant properties of fletazepam necessitates a broader examination of established methodologies for evaluating benzodiazepine-induced muscle relaxation in animal models. While direct quantitative data for this compound is not publicly available, this document outlines the common experimental protocols and signaling pathways relevant to the benzodiazepine class of drugs, providing a framework for potential future studies on this compound.
Mechanism of Action: The GABA-A Receptor Pathway
Benzodiazepines, as a class, exert their muscle relaxant effects primarily through the potentiation of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. They bind to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a state of reduced neuronal excitability. This mechanism is central to the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepines.
Application Notes and Protocols: Electrophysiological Studies with Fletazepam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological properties of fletazepam, a benzodiazepine, and detailed protocols for its study. The information is synthesized from established research on benzodiazepines and their interaction with neuronal ion channels.
Introduction
This compound is a benzodiazepine derivative. Like other compounds in this class, its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] Electrophysiological studies are crucial for characterizing the precise effects of this compound on neuronal excitability, synaptic transmission, and ion channel function. These studies can elucidate its therapeutic potential and possible side effects. Benzodiazepines enhance the effect of GABA by increasing the affinity of the GABA-A receptor for its ligand, which leads to an increased frequency and duration of chloride channel opening and, consequently, greater nerve impulse inhibition.[1]
Mechanism of Action
The principal pharmacological effect of benzodiazepines like this compound is the potentiation of GABA-A receptor-mediated inhibition.[2] This occurs through binding to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself.[3] This binding event allosterically increases the receptor's affinity for GABA, resulting in a more potent inhibitory response at the synapse.[3]
Some benzodiazepines have also been shown to exert effects independent of GABA-A receptors, including the modulation of voltage-gated sodium (Na+), potassium (K+), and calcium (Ca2+) channels. For instance, studies on the related benzodiazepine flurazepam have demonstrated its ability to block both Na+ and K+ currents in myelinated nerve fibers.
Quantitative Data Summary
The following tables summarize quantitative data from electrophysiological studies on benzodiazepines closely related to this compound. This data can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Effects of Benzodiazepines on Voltage-Gated Ion Currents
| Compound | Preparation | Ion Channel | Concentration | Effect | Reference |
| Flurazepam | Frog Myelinated Nerve Fibres | Sodium (Na+) | 0.25 mM | ~50% decrease in peak inward current | |
| Flurazepam | Frog Myelinated Nerve Fibres | Potassium (K+) | 1 mM | 65% to 81% steady-state block (voltage-dependent) | |
| Medazepam | Cultured Chick Sensory Neurons | Calcium (Ca2+) | 77 µM | Half-maximal depression (IC50) | |
| Medazepam | Cultured Chick Sensory Neurons | Sodium (Na+) | 200 µM | 70 ± 9% depression | |
| Medazepam | Cultured Chick Sensory Neurons | Potassium (K+) | 200 µM | 73 ± 6% depression | |
| Diazepam | NG108-15 Cells | Na+, K+, Ca2+ | Not specified | Dose-related decrease in currents | |
| Midazolam | NG108-15 Cells | Na+, K+, Ca2+ | Not specified | Dose-related decrease in currents |
Table 2: Modulation of GABA-A Receptor Currents by Benzodiazepines
| Compound | Receptor Subtype | GABA Concentration | Compound Concentration | Effect | Reference |
| Flurazepam | Native (Rat Hippocampal Neurons) | Low | Not specified | Marked enhancement of current amplitude | |
| Flurazepam | Native (Rat Hippocampal Neurons) | Saturating | Not specified | Reduction of current amplitude | |
| Diazepam | α2β2γ2 | EC5-EC10 | 0.1 - 10 µM | ~200% potentiation | |
| Diazepam | α2β2γ2 | EC5-EC10 | > 10 µM | Up to ~400% potentiation | |
| Diazepam | α5β2γ2 | EC5-EC10 | 0.1 - 10 µM | ~200% potentiation | |
| Diazepam | α5β2γ2 | EC5-EC10 | > 10 µM | Up to ~350% potentiation |
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recordings of GABA-A Receptor Currents
This protocol is designed to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
1. Cell Preparation:
-
Culture primary hippocampal or cortical neurons from embryonic rodents on glass coverslips.
-
Alternatively, prepare acute brain slices (300-400 µm thick) from juvenile or adult rodents using a vibratome.
2. Solutions:
-
External Solution (ACSF for slices): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjusted to pH 7.2 with CsOH. (CsCl is used to block K+ currents).
-
Drug Solutions: Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution. Prepare a range of GABA concentrations to establish a dose-response curve.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on an upright microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette (3-5 MΩ resistance).
-
Clamp the cell membrane potential at -60 mV.
-
Apply GABA and/or this compound using a fast perfusion system. For studying synaptic currents, miniature IPSCs (mIPSCs) can be recorded in the presence of TTX (1 µM) to block action potentials.
4. Data Analysis:
-
Measure the peak amplitude, rise time, and decay kinetics of the GABA-evoked currents.
-
Construct GABA dose-response curves in the absence and presence of different concentrations of this compound.
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Analyze changes in mIPSC frequency, amplitude, and kinetics to distinguish between presynaptic and postsynaptic effects.
Protocol 2: Voltage-Clamp Recordings of Voltage-Gated Ion Channels
This protocol is for assessing the "off-target" effects of this compound on voltage-gated sodium, potassium, and calcium channels.
1. Cell Preparation:
-
Use cell lines expressing specific ion channels (e.g., HEK293 cells) or primary neurons (e.g., dorsal root ganglion neurons).
2. Solutions (example for Na+ currents):
-
External Solution: (in mM) 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. To block other currents, add CdCl2 (200 µM) and TEA-Cl (10 mM).
-
Internal Solution: (in mM) 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA.
-
Adjust solutions as needed to isolate K+ or Ca2+ currents (e.g., using specific channel blockers and altering the main cation).
3. Recording Procedure:
-
Establish a whole-cell voltage-clamp recording.
-
Apply a series of voltage steps to elicit the desired ion current (e.g., for Na+ currents, step from a holding potential of -100 mV to various depolarizing potentials).
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Repeat the voltage-step protocol to measure the effect of the drug.
4. Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationship plots before and after drug application.
-
Analyze changes in channel kinetics (activation and inactivation curves).
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Calculate the IC50 for current inhibition if a dose-dependent block is observed.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway for benzodiazepine action and a typical experimental workflow for electrophysiological studies.
Caption: this compound enhances GABA-A receptor activity allosterically.
Caption: Workflow for an electrophysiology experiment with this compound.
References
- 1. Transmission of nerve impulses - New structural data helps to understand the action of benzodiazepines on certain neurons | French national synchrotron facility [synchrotron-soleil.fr]
- 2. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Fletazepam Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of Fletazepam.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The information provided here is based on data for structurally related benzodiazepines and established principles of pharmaceutical analysis. It is intended to serve as a guide, and all protocols should be validated for this compound-specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: For lipophilic compounds like benzodiazepines, organic co-solvents are typically necessary to prepare concentrated stock solutions. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, propylene glycol, and polyethylene glycol (PEG).[2] The choice of solvent will depend on the experimental system's tolerance for that solvent. It is crucial to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous experimental medium.
Q3: How can the aqueous solubility of this compound be improved for experimental assays?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:
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Co-solvents: Including a small percentage of an organic co-solvent in the final aqueous solution can help maintain solubility.[1][2]
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pH Adjustment: For weakly basic compounds like benzodiazepines, lowering the pH of the solution can increase solubility by promoting protonation.
-
Cyclodextrins: Encapsulating the drug in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form a more water-soluble complex.
Q4: What are the typical stability concerns for this compound?
A4: Benzodiazepines can be susceptible to several degradation pathways:
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Hydrolysis: The diazepine ring can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions.
-
Oxidation: The molecule may be prone to oxidation, which can be accelerated by exposure to light, heat, and certain chemical agents.
-
Photodegradation: Exposure to light can cause chemical instability in photosensitive molecules.
It is essential to conduct forced degradation studies to identify the specific degradation products and pathways for this compound.
Q5: How should this compound solutions be stored?
A5: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: For short-term storage, refrigeration (2-8°C) is generally recommended. For long-term storage, freezing at -20°C or -80°C is advisable.
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Atmosphere: For compounds prone to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
It is always recommended to prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time.
Troubleshooting Guides
Issue 1: My this compound precipitates out of solution when I dilute my stock into an aqueous buffer.
-
Possible Cause: The concentration of the organic co-solvent in the final solution is too low to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If your experimental system allows, increase the final concentration of the co-solvent in your aqueous medium.
-
Use a More Potent Co-solvent: Some co-solvents are more effective at solubilizing benzodiazepines. Consider switching to a different co-solvent.
-
pH Adjustment: If compatible with your assay, adjust the pH of the final aqueous solution to a more acidic range to potentially increase solubility.
-
Lower the Drug Concentration: The most direct solution is to work at a lower final concentration of this compound that is below its solubility limit in your specific medium.
-
Gentle Sonication: Briefly sonicating the solution can aid in dissolution. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: The compound is not fully dissolved, leading to variability in the effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, always visually inspect your final solution for any signs of precipitation or cloudiness. Centrifuging the solution and checking for a pellet can also be helpful.
-
Solubility Determination: Perform a preliminary experiment to determine the maximum solubility of this compound in your specific experimental medium.
-
Prepare Fresh Solutions: Prepare fresh dilutions from your stock solution for each experiment to minimize the risk of precipitation or degradation over time.
-
Issue 3: I am concerned about the stability of this compound during my experiment.
-
Possible Cause: this compound may be degrading under the experimental conditions (e.g., elevated temperature, prolonged light exposure).
-
Troubleshooting Steps:
-
Conduct a Stability Study: Perform a forced degradation study to understand the stability of this compound under various stress conditions (pH, temperature, light, oxidation).
-
Control Experimental Conditions: Minimize exposure to harsh conditions. For example, protect your solutions from light and control the temperature.
-
Use a Stability-Indicating Analytical Method: Employ an analytical method, such as HPLC-UV, that can separate the intact drug from its degradation products to accurately quantify the amount of active compound remaining.
-
Data Presentation: Solubility of Related Benzodiazepines
The following tables summarize quantitative data on the solubility of benzodiazepines, which can serve as a reference for this compound.
Table 1: Effect of Co-solvents on Benzodiazepine Solubility
| Benzodiazepine | Co-solvent | Co-solvent Concentration (% v/v) | Solubility Increase (Fold) |
| Diazepam | Ethanol | 50 | ~100 |
| Diazepam | Propylene Glycol | 50 | ~200 |
| Diazepam | PEG 200 | 50 | ~300 |
| Lorazepam | Ethanol | 50 | ~150 |
| Lorazepam | Propylene Glycol | 50 | ~80 |
Data extrapolated from studies on benzodiazepine solubility in co-solvent mixtures.
Table 2: Effect of pH on Alprazolam Solubility
| pH | Apparent Solubility (mg/mL) |
| 1.6 | 8 - 10 |
| 5.0 | 0.1 |
Data for Alprazolam, a related benzodiazepine.
Table 3: Effect of Cyclodextrins on Alprazolam Solubility
| Cyclodextrin | Molar Ratio (Drug:Cyclodextrin) | Solubility Increase (Fold) |
| HP-β-CD | 1:1 | Significant Increase |
| SBE-β-CD | 1:1 | Significant Increase |
Qualitative data indicating the effectiveness of cyclodextrins for alprazolam.
Experimental Protocols
Protocol 1: Co-solvent Solubility Assessment
-
Prepare Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable organic co-solvent (e.g., 10 mg/mL in DMSO).
-
Prepare Co-solvent/Water Mixtures: Create a series of aqueous solutions with varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20% v/v in water or buffer).
-
Add Excess Drug: Add an excess amount of this compound to each co-solvent/water mixture.
-
Equilibrate: Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Separate Undissolved Drug: Centrifuge the samples to pellet the undissolved this compound.
-
Analyze Supernatant: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl
-
Basic Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: Store solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose solution to a controlled light source (e.g., UV lamp).
-
-
Incubate: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).
-
Neutralize (if necessary): For acidic and basic solutions, neutralize them before analysis.
-
Analyze Samples: Analyze the samples at different time points using a stability-indicating HPLC method.
-
Quantify Degradation: Determine the percentage of this compound remaining and identify the major degradation products by comparing the chromatograms to that of an unstressed control sample.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Conceptual degradation pathways for this compound.
References
Technical Support Center: Optimizing Flurazepam Dosing for Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flurazepam in behavioral studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for flurazepam and other benzodiazepines?
Flurazepam, a benzodiazepine, exerts its effects by acting on the central nervous system.[1] It enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is the main inhibitory neurotransmitter in the brain.[1][2] Benzodiazepines bind to a specific site on the GABA-A receptor, increasing the receptor's affinity for GABA.[1][2] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability. This enhanced inhibitory effect is responsible for the sedative, hypnotic, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties of these drugs.
Q2: What are the expected behavioral effects of flurazepam in animal models?
The behavioral effects of flurazepam and other benzodiazepines are dose-dependent. At lower doses, anxiolytic effects are typically observed, which can be measured in behavioral assays such as the elevated plus-maze and open-field tests. As the dose increases, sedative and hypnotic effects become more prominent, leading to decreased locomotor activity. At higher doses, side effects such as impaired motor coordination, dizziness, and slurred speech can occur. It's important to note that long-term use can lead to tolerance, dependence, and withdrawal symptoms upon discontinuation.
Q3: How do I determine the optimal starting dose of flurazepam for my behavioral study?
The optimal starting dose depends on the animal model, the specific behavioral assay, and the research question. A thorough literature review for similar studies using flurazepam or other benzodiazepines in your specific species and strain is crucial. Based on existing literature, a dose-response study is highly recommended to determine the effective dose range for your specific experimental conditions. This involves testing a range of doses (e.g., low, medium, high) and observing the effects on the desired behavior as well as any potential side effects.
Troubleshooting Guide
Q1: My animals are showing excessive sedation and motor impairment, masking the anxiolytic effects. What should I do?
This is a common issue when the administered dose is too high.
-
Solution: Reduce the dose of flurazepam. Conduct a dose-response study to identify a dose that produces anxiolytic effects without significant sedation. It is also important to consider the time course of the drug's effects and ensure that behavioral testing is conducted during the optimal window of anxiolytic activity, before peak sedative effects occur.
Q2: I am not observing any significant behavioral effects even at higher doses. What could be the problem?
Several factors could contribute to a lack of observed effects:
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Drug Administration: Verify the correct preparation and administration of the flurazepam solution. Ensure the route of administration (e.g., intraperitoneal, oral) is appropriate and consistently applied.
-
Tolerance: If animals have been pre-exposed to flurazepam or other benzodiazepines, they may have developed tolerance, requiring higher doses to achieve the same effect.
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Animal Strain and Species Differences: Pharmacokinetics and pharmacodynamics can vary significantly between different species and even strains of the same species. A dose effective in one strain may not be in another.
-
Experimental Protocol: The timing of behavioral testing relative to drug administration is critical. The behavioral assay should be conducted when the drug concentration in the brain is optimal for the desired effect.
Q3: The behavioral effects of flurazepam are inconsistent across my study animals. How can I improve consistency?
Variability in drug response can be a significant challenge.
-
Control for Environmental Factors: Ensure that all experimental conditions, including housing, handling, and the testing environment, are consistent for all animals. Stress can significantly impact behavioral outcomes.
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Subject Characteristics: Factors such as age, sex, and weight can influence drug metabolism and response. Ensure these variables are balanced across your experimental groups.
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Acclimation: Properly acclimate animals to the testing environment before drug administration and behavioral testing to reduce novelty-induced stress.
Data Presentation
Table 1: Example Dose-Response Data for Diazepam (a related benzodiazepine) in Mice
| Dose (mg/kg, i.p.) | Open-Field Test: Time in Center (seconds) | Elevated Plus-Maze: Open Arm Entries | Locomotor Activity (distance traveled, cm) |
| 0 (Saline) | 25 ± 5 | 8 ± 2 | 3500 ± 300 |
| 0.5 | 40 ± 6 | 12 ± 3 | 3400 ± 280 |
| 1.0 | 55 ± 8 | 15 ± 4 | 3200 ± 310 |
| 3.0 | 30 ± 7 | 10 ± 3 | 1500 ± 250 |
Data are presented as mean ± SEM. Note the anxiolytic effect at lower doses (increased time in center and open arm entries) and the sedative effect at the highest dose (decreased locomotor activity).
Experimental Protocols
Protocol 1: Open-Field Test (OFT) for Assessing Anxiety-Like Behavior and Locomotor Activity
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Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Administer flurazepam or vehicle control at the predetermined dose and time before the test.
-
Gently place the animal in the center of the open-field arena.
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Record the animal's behavior for a set duration (e.g., 5-10 minutes) using an automated tracking system or manual scoring.
-
-
Measures:
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Anxiety-like behavior: Time spent in the center zone, latency to enter the center zone.
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Locomotor activity: Total distance traveled, number of line crossings.
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Protocol 2: Elevated Plus-Maze (EPM) for Assessing Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer flurazepam or vehicle control at the predetermined dose and time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
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Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
-
Measures:
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Anxiety-like behavior: Percentage of time spent in the open arms, number of entries into the open arms.
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General activity: Total number of arm entries.
-
Visualizations
Caption: Flurazepam enhances GABAergic inhibition.
Caption: Workflow for optimizing flurazepam dose.
References
Fletazepam Off-Target Effects Mitigation: A Technical Support Center
Disclaimer: Fletazepam is a benzodiazepine derivative primarily recognized for its potent muscle relaxant properties. Comprehensive, publicly available data regarding its specific off-target binding profile is limited. This guide provides troubleshooting advice and experimental protocols based on the known pharmacology of this compound, general principles of benzodiazepine action, and standard methodologies for assessing off-target effects. Researchers are encouraged to perform their own comprehensive characterization of this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like other benzodiazepines, is a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor. It binds to the benzodiazepine site on the GABA-A receptor complex, which is distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall inhibitory effect on the central nervous system.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound, mediated through GABA-A receptors, include sedation, anxiolysis (anxiety reduction), and potent muscle relaxation. It has a reported selective affinity for cerebellar "Type I" benzodiazepine receptors, which are now understood to be GABA-A receptors containing the α1 subunit, highly expressed in the cerebellum[1][2].
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target interactions of this compound are not well-documented, potential off-target effects can be extrapolated from the broader benzodiazepine class. These may include interactions with other neurotransmitter receptors, ion channels, or enzymes. General side effects associated with benzodiazepines that could be, in part, due to off-target or downstream effects of on-target actions include cognitive and psychomotor impairment[2]. Researchers should empirically determine the off-target profile of this compound in their specific experimental model.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and include appropriate controls. Performing dose-response experiments is essential to identify the concentration range that elicits the desired on-target effect without engaging potential off-target interactions. Additionally, using a negative control (an inactive analogue, if available) and a positive control (another well-characterized benzodiazepine) can help differentiate specific from non-specific effects.
Q5: Are there known antagonists for this compound?
A5: Yes, as a classical benzodiazepine, the effects of this compound at the benzodiazepine binding site of the GABA-A receptor can be blocked by the antagonist flumazenil. The use of flumazenil can be a critical experimental control to verify that an observed effect is mediated through this specific site.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Question: I am observing high variability or unexpected cellular responses in my experiments with this compound. How can I troubleshoot this?
-
Answer:
-
Verify Drug Concentration and Stability: Ensure the accurate concentration of your this compound stock solution. This compound, like many small molecules, can degrade over time or with improper storage. It is advisable to prepare fresh solutions and verify their concentration using analytical methods like HPLC[3][4].
-
Assess Cell Viability: At higher concentrations, benzodiazepines can exert effects on cell health that are independent of GABA-A receptor modulation. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity.
-
Use an Antagonist: To confirm that the effect is mediated by the benzodiazepine binding site on GABA-A receptors, pre-treat your cells with flumazenil before adding this compound. If flumazenil blocks the effect, it is likely an on-target action.
-
Check for Receptor Expression: Confirm that your cell line expresses the appropriate GABA-A receptor subunits that are sensitive to benzodiazepines (i.e., those containing α1, α2, α3, or α5 subunits along with a γ subunit).
-
Issue 2: Difficulty replicating in vivo findings.
-
Question: My in vivo experiments with this compound are not showing the expected muscle relaxant effects. What could be the issue?
-
Answer:
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Pharmacokinetics and Dosing: The route of administration, dose, and metabolism of this compound can significantly impact its efficacy. This compound is metabolized in the liver, and its metabolites may have different activity profiles. Ensure your dosing paradigm is appropriate for the animal model and experimental question.
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Blood-Brain Barrier Penetration: Verify that this compound is reaching its target in the central nervous system in sufficient concentrations. A pilot pharmacokinetic study to measure brain and plasma concentrations of this compound can be invaluable.
-
Strain and Species Differences: The expression of GABA-A receptor subtypes can vary between different animal species and even strains, potentially altering the response to this compound.
-
Data Presentation
Due to the lack of publicly available, comprehensive binding data for this compound, the following tables are presented as examples to guide researchers in their own characterization studies. Data for other benzodiazepines are used for illustrative purposes.
Table 1: Example On-Target Binding Affinities (Ki in nM) of Benzodiazepines for GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Diazepam | 4.1 | 2.5 | 3.0 | 1.1 |
| Clonazepam | 1.5 | 0.2 | 2.0 | 0.4 |
| Flumazenil (Antagonist) | 0.3 | 0.3 | 0.3 | 0.3 |
Note: The above data are examples and should be empirically determined for this compound.
Table 2: Example Off-Target Screening Profile for a Benzodiazepine
| Target | Binding Affinity (Ki in µM) | Functional Activity |
| This compound | Data not available | Data not available |
| 5-HT2A Receptor | > 10 | No significant activity |
| M1 Muscarinic Receptor | > 10 | No significant activity |
| L-type Calcium Channel | > 10 | No significant activity |
| hERG Channel | > 10 | No significant activity |
Note: This table illustrates a desirable outcome where a compound shows low affinity for common off-targets. A comprehensive screening panel (e.g., the Eurofins SafetyScreen44™) should be used for a thorough assessment.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is a general method to determine the binding affinity of this compound for GABA-A receptors in brain tissue homogenates.
-
Materials:
-
Rat or mouse whole brain or cerebellum
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]-Flumazenil (radioligand)
-
This compound (test compound)
-
Diazepam or Clonazepam (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane preparation) in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Binding Assay: In a final volume of 0.5 mL, combine:
-
100 µg of membrane protein
-
A fixed concentration of [3H]-Flumazenil (e.g., 1 nM)
-
Varying concentrations of this compound (for competition assay)
-
-
Non-Specific Binding: In a parallel set of tubes, add a high concentration of an unlabeled benzodiazepine like diazepam (e.g., 10 µM) to determine non-specific binding.
-
Incubation: Incubate the samples at 4°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the Ki value of this compound.
-
Protocol 2: Workflow for Off-Target Liability Assessment
This protocol outlines a tiered approach to identifying and mitigating potential off-target effects.
-
Computational Screening:
-
Utilize in silico tools to predict potential off-target interactions. This can be done through ligand-based approaches (comparing the structure of this compound to known ligands for other targets) or structure-based approaches (docking this compound into the binding sites of various proteins).
-
-
In Vitro Panel Screening:
-
Submit this compound to a commercial off-target screening service (e.g., Eurofins SafetyScreen or similar). These services test the compound against a broad panel of receptors, ion channels, and enzymes at a fixed concentration (e.g., 10 µM).
-
-
Follow-up Functional Assays:
-
For any "hits" identified in the panel screen (typically >50% inhibition or displacement), perform full concentration-response functional assays to determine the IC50 or EC50. This will confirm whether this compound acts as an agonist, antagonist, or modulator at the identified off-target.
-
-
Cell-Based Counter-Screening:
-
If a functionally relevant off-target is identified, design a cell-based assay to assess the physiological consequence of this interaction. Compare the concentration-response curve for the off-target effect with that of the on-target effect (e.g., GABA-A receptor modulation). This will determine the therapeutic window.
-
Mandatory Visualizations
Caption: this compound's on-target GABA-A receptor signaling pathway.
Caption: Experimental workflow for this compound off-target effect mitigation.
References
- 1. Benzodiazepine receptors in the human cerebellar cortex: a quantitative autoradiographic and pharmacological study demonstrating the predominance of type I receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genesispub.org [genesispub.org]
- 3. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent fletazepam results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving fletazepam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzodiazepine derivative known for its sedative, anxiolytic, and potent muscle relaxant properties. Like other benzodiazepines, its primary mechanism of action is to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This binding event increases the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability.
Q2: Is this compound selective for any specific GABA-A receptor subtypes?
This compound belongs to the N-trifluoroethyl-substituted class of benzodiazepines. Compounds in this class have shown a selective affinity for cerebellar type 1 benzodiazepine receptors. This selectivity may underlie its pronounced muscle relaxant effects and could be a critical factor in experimental design and data interpretation.
Q3: What are the known metabolites of this compound?
While specific metabolism studies on this compound are not extensively documented in readily available literature, it is reasonable to predict its metabolic pathway based on similar benzodiazepines like flurazepam and flutoprazepam. These related compounds are often metabolized in the liver via oxidative pathways, including N-dealkylation. It is plausible that this compound is converted to active metabolites, such as an N-desalkylated form, which could have a longer half-life and contribute to the overall pharmacological effect. Researchers should consider the potential influence of active metabolites in their experimental outcomes.
Q4: What are common challenges when working with benzodiazepines like this compound in animal models?
Researchers using this compound in animal models may encounter several challenges common to benzodiazepines. These include sedation at higher doses, which can interfere with behavioral tasks, and the potential for paradoxical reactions, such as increased anxiety or aggression. Additionally, tolerance can develop with repeated administration, leading to diminished effects over time.
Troubleshooting Inconsistent this compound Results
In Vitro Experiments (e.g., Receptor Binding Assays, Electrophysiology)
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no binding in a radioligand binding assay | 1. Degraded this compound: Compound may have degraded due to improper storage. 2. Incorrect Buffer/pH: The assay buffer composition or pH may not be optimal for this compound binding. 3. Inactive Receptor Preparation: The receptor preparation (e.g., cell membranes) may have lost activity. 4. Issues with Radioligand: The radioligand may have low specific activity or may have degraded. | 1. Ensure this compound is stored correctly (cool, dark, and dry). Prepare fresh stock solutions. 2. Verify buffer composition and pH (typically Tris-HCl, pH 7.4). 3. Prepare fresh receptor membranes and test with a known benzodiazepine as a positive control. 4. Use a fresh batch of radioligand and verify its specific activity. |
| High non-specific binding | 1. Radioligand concentration too high: Excess radioligand can lead to high non-specific binding. 2. Insufficient washing: Inadequate washing of filters can leave unbound radioligand. 3. Filter binding: The radioligand or this compound may be binding to the filter paper. | 1. Titrate the radioligand to the lowest concentration that provides a robust signal. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine) before use. |
| Inconsistent electrophysiological recordings | 1. Compound precipitation: this compound may precipitate in the recording solution at higher concentrations. 2. Solvent effects: The solvent (e.g., DMSO) may have effects on its own at the concentration used. 3. Receptor desensitization: Prolonged exposure to this compound may lead to receptor desensitization. | 1. Visually inspect the solution for any precipitation. Consider using a lower concentration or a different solvent. 2. Run a vehicle control with the same concentration of solvent to rule out its effects. 3. Apply this compound for shorter durations and ensure adequate washout periods between applications. |
In Vivo Experiments (e.g., Behavioral Studies in Animal Models)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in behavioral responses | 1. Individual differences in metabolism: Animals may metabolize this compound at different rates. 2. Stress-induced variability: Animal handling and environmental stressors can affect behavioral outcomes. 3. Route of administration: The route of administration can lead to variable absorption and bioavailability. | 1. Increase the number of animals per group to account for individual variability. 2. Acclimate animals to the experimental setup and handling procedures to minimize stress. 3. Ensure consistent and accurate administration of the compound. Consider a route with more reliable absorption (e.g., intraperitoneal over oral). |
| Sedation interfering with behavioral task | 1. Dose is too high: The dose of this compound may be producing sedative effects that mask its anxiolytic or muscle relaxant properties. 2. Timing of behavioral testing: Testing may be occurring at the peak sedative effect of the drug. | 1. Perform a dose-response study to identify a dose that produces the desired effect without significant sedation. 2. Adjust the time between drug administration and behavioral testing to avoid the peak sedative period. |
| Lack of expected effect (e.g., no anxiolytic effect) | 1. Tolerance: Repeated administration of this compound may have led to the development of tolerance. 2. Behavioral paradigm insensitivity: The chosen behavioral test may not be sensitive to the effects of this compound. 3. Paradoxical reaction: In some cases, benzodiazepines can produce effects opposite to what is expected. | 1. If using a chronic dosing regimen, consider a washout period or use naive animals. 2. Use a different, validated behavioral test for anxiety or muscle relaxation. 3. Carefully observe animal behavior for signs of agitation or increased anxiety. If a paradoxical reaction is suspected, consider using a different compound. |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
This compound
-
Radioligand (e.g., [³H]Flunitrazepam or [³H]Ro15-1788)
-
Unlabeled competing ligand (e.g., Clonazepam)
-
Receptor source: Rat or mouse whole brain or specific brain region (e.g., cerebellum) membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and centrifuging again. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In triplicate, prepare tubes for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of this compound).
-
Incubation: Incubate the tubes at 4°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiolytic Effects of this compound in Mice
Objective: To evaluate the anxiolytic-like effects of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.
-
Behavioral Testing: Place the mouse in the center of the EPM, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: Record the session using a video camera. Analyze the recording using video tracking software to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
Data Analysis: Compare the data from the this compound-treated group to the vehicle-treated group. An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled can be used as a measure of general locomotor activity to rule out sedative effects.
Data Presentation
Table 1: Key Pharmacological Parameters for Benzodiazepine Research
| Parameter | Description | Typical Range for Benzodiazepines | Importance for this compound Research |
| Ki (nM) | Inhibitory constant; a measure of binding affinity. Lower Ki indicates higher affinity. | 0.1 - 100 nM | Essential for determining the potency of this compound at the GABA-A receptor. |
| IC50 (nM) | Half-maximal inhibitory concentration; the concentration of a drug that inhibits a biological process by 50%. | Varies depending on assay conditions | A practical measure of potency in competitive binding assays. |
| EC50 (nM) | Half-maximal effective concentration; the concentration of a drug that produces 50% of its maximal effect. | Varies depending on the functional assay | Important for quantifying the functional effects of this compound in cellular or tissue-based assays. |
| Half-life (t½) (hours) | The time it takes for the concentration of the drug in the body to be reduced by half. | 2 - 100+ hours (including active metabolites) | Crucial for designing in vivo experiments and interpreting the duration of action. |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Varies by compound and route of administration | Influences the effective dose in in vivo studies. |
Visualizations
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.
Caption: A logical approach to troubleshooting in vitro this compound experiments.
Technical Support Center: In Vitro Fletazepam Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the in vitro degradation of fletazepam. Given the limited publicly available stability data specific to this compound, the information herein is based on the established principles of benzodiazepine chemistry and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the in vitro degradation of this compound?
A1: this compound, like other benzodiazepines, is susceptible to degradation influenced by several factors. These include:
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pH: Acidic or basic conditions can catalyze the hydrolysis of the diazepine ring.
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Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3]
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can degrade this compound.
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Enzymatic Activity: In biological matrices, metabolic enzymes can lead to degradation.[4]
Q2: I'm observing a loss of this compound potency in my stock solution stored at room temperature. What is the likely cause?
A2: Storing this compound solutions at room temperature can lead to gradual degradation. The rate of degradation is often accelerated by exposure to light and non-neutral pH. For optimal stability, stock solutions should be stored at low temperatures, protected from light, and prepared in a suitable, stable solvent.
Q3: An unknown peak is appearing in the chromatogram of my this compound sample. How can I identify it?
A3: An unexpected peak likely corresponds to a degradation product. The most common degradation pathway for 1,4-benzodiazepines is the hydrolysis of the seven-membered diazepine ring, which results in the formation of a benzophenone derivative.[5] To confirm the identity of the peak, a forced degradation study under acidic, basic, oxidative, and photolytic conditions can be performed to see if the same degradation product is generated.
Q4: How can I prevent the degradation of this compound during my in vitro experiments?
A4: To minimize this compound degradation, consider the following preventative measures:
-
Storage: Store stock solutions and experimental samples at low temperatures (-20°C or -80°C) and protected from light.
-
pH Control: Use buffered solutions to maintain a neutral pH unless the experimental conditions require otherwise.
-
Solvent Selection: Prepare stock solutions in a non-reactive solvent like DMSO or ethanol and dilute in the aqueous experimental medium just before use.
-
Minimize Exposure: During experiments, minimize the exposure of this compound-containing solutions to light and elevated temperatures.
-
Use of Stabilizers: For long-term storage, the addition of antioxidants or other stabilizing agents may be considered, though their compatibility with the specific experimental system must be validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low this compound concentration | 1. Hydrolysis due to improper pH of the medium.2. Thermal degradation from prolonged exposure to room temperature or higher.3. Photodegradation from exposure to light. | 1. Verify and adjust the pH of all solutions to a neutral range if possible.2. Maintain samples on ice or at a controlled low temperature during the experiment.3. Protect samples from light by using amber vials or covering them with aluminum foil. |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Conduct a forced degradation study to identify the degradation products.2. Optimize the analytical method to ensure the separation and quantification of this compound and its degradants. |
| Inconsistent results between experimental replicates | Variable degradation due to inconsistent handling of samples. | 1. Standardize sample handling procedures to ensure uniform exposure to temperature and light.2. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. |
Quantitative Stability Data for Benzodiazepines
| Benzodiazepine | Condition | Concentration Change | Reference |
| Diazepam | Stored at 15-30°C (ambient) for 210 days | 15% reduction | |
| Lorazepam | Stored at 15-30°C (ambient) for 150 days | 10% reduction | |
| Various Benzodiazepines | Stored in whole blood at 4°C for 1 year (high concentration) | 50-80% decrease | |
| Various Benzodiazepines | Stored in whole blood at -20°C for 1 year (high concentration) | 10-20% decrease | |
| Chlordiazepoxide | Stored at room temperature for 1-2 weeks | Complete degradation | |
| Ketazolam | Stored at room temperature for 1-2 weeks | 100% loss |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade water
-
pH meter
-
HPLC or LC-MS system
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1M NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1M HCl.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 30% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol and dilute to a suitable concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to a UV lamp (e.g., 254 nm) or direct sunlight for 48 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute both the exposed and control samples to a suitable concentration with the mobile phase.
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
-
The method should be capable of separating the parent this compound peak from all degradation product peaks.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Primary hydrolytic degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prehospital stability of diazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility challenges of fletazepam in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of fletazepam, a benzodiazepine derivative. The following sections offer practical guidance and experimental protocols to enhance the dissolution of this compound in aqueous media for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
Q2: Why is the aqueous solubility of this compound a critical factor in research and development?
The aqueous solubility of a drug candidate like this compound is a crucial determinant of its bioavailability and therapeutic efficacy. For a drug to be absorbed and exert its pharmacological effect, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering preclinical and clinical development.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction (Micronization): Increasing the surface area of the drug powder by reducing particle size can enhance the dissolution rate.[4]
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the molecular level can improve wettability and dissolution.
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable drugs, altering the pH of the solution can increase solubility.
-
Salt Formation: Converting the drug into a more soluble salt form is a common strategy, though not always applicable.
-
-
Complexation:
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can significantly increase its apparent solubility.
-
-
Use of Solubilizing Excipients:
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug.
-
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer. | The concentration of the DMSO stock is too high, leading to supersaturation and precipitation upon dilution. | 1. Reduce the concentration of the this compound stock solution in DMSO.2. Perform a serial dilution, first into a mixture of DMSO and the aqueous buffer, before the final dilution.3. Consider preparing a solid dispersion of this compound to improve its dissolution rate in aqueous media. |
| Inconsistent results in shake-flask solubility experiments. | - Incomplete equilibration.- Degradation of the compound.- Inconsistent experimental parameters. | 1. Ensure sufficient time for equilibration (typically 24-48 hours).2. Verify the stability of this compound under the experimental conditions (e.g., pH, light, temperature).3. Standardize all procedures, including shaking speed, temperature control, filtration method, and analytical techniques. |
| Limited solubility improvement with pH adjustment. | This compound may have a pKa outside the desired pH range for solubilization, or it may not be an ionizable compound within a physiologically relevant pH range. | 1. Experimentally determine the pKa of this compound to identify the optimal pH for solubilization.2. If pH adjustment is ineffective, explore other solubility enhancement techniques such as cyclodextrin complexation or the use of co-solvents. |
| Cyclodextrin complexation shows minimal improvement in solubility. | - The type of cyclodextrin is not optimal for this compound.- The stoichiometry of the complex is not ideal. | 1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD).2. Vary the molar ratio of this compound to cyclodextrin to find the optimal complexation efficiency. |
Quantitative Data on Benzodiazepine Solubility
While specific data for this compound is limited, the following table summarizes the solubility of other structurally related benzodiazepines in various solvents, providing a comparative reference.
| Compound | Solvent | Solubility | Reference |
| Flubromazepam | Ethanol | ~10 mg/mL | |
| DMSO | ~25 mg/mL | ||
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ||
| Phenazepam | Ethanol | ~0.2 mg/mL | |
| DMSO | ~12.5 mg/mL | ||
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | ||
| Diazepam | Ethanol (90%) + Water (10%) | Max solubility in ethanol/water mixtures | |
| Flurazepam HCl | Water | Freely soluble | |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 6 mg/mL |
Note: The solubility of the free base form of benzodiazepines is generally low in water. The hydrochloride salt form, as seen with Flurazepam HCl, can exhibit significantly higher aqueous solubility.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
Objective: To determine the effect of hydroxypropyl-β-cyclodextrin (HP-β-CD) on the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate buffered saline (PBS), pH 7.4
-
Analytical balance
-
Vortex mixer
-
Orbital shaker
-
0.22 µm syringe filters
-
HPLC system with a suitable column for this compound analysis
Methodology:
-
Prepare a series of aqueous solutions of HP-β-CD in PBS at different concentrations (e.g., 0%, 2%, 5%, 10%, 15% w/v).
-
Add an excess amount of this compound powder to each HP-β-CD solution in separate vials.
-
Seal the vials and vortex for 2 minutes to ensure initial dispersion.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 48 hours to reach equilibrium.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered samples with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the phase solubility diagram.
Caption: Workflow for Cyclodextrin Complexation.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 4000 (PEG 4000)
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both the this compound and the polymer in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a solid film is formed on the inner surface of the flask.
-
Transfer the solid mass to a vacuum oven and dry at room temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis (e.g., dissolution testing, DSC, XRD).
Caption: Workflow for Solid Dispersion Preparation.
Protocol 3: Micronization of this compound using Jet Milling
Objective: To reduce the particle size of this compound to the micron range to increase its surface area and dissolution rate.
Materials:
-
This compound powder
-
Jet mill
-
Laser diffraction particle size analyzer
-
Compressed air or nitrogen source
Methodology:
-
Characterize the initial particle size distribution of the bulk this compound powder using a laser diffraction analyzer.
-
Set up the jet mill according to the manufacturer's instructions, adjusting the grinding and feeding pressures.
-
Introduce the this compound powder into the jet mill at a controlled feed rate. The high-velocity compressed gas will cause the particles to collide and fracture.
-
Collect the micronized powder from the cyclone separator.
-
Analyze the particle size distribution of the micronized this compound to confirm that the desired size reduction has been achieved.
-
Repeat the milling process if necessary, adjusting the operating parameters to achieve the target particle size.
-
Store the micronized this compound in a well-sealed container to prevent agglomeration.
Caption: Logical Flow of Micronization Benefits.
References
Technical Support Center: Enhancing the Oral Bioavailability of Fletazepam
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of fletazepam. Given this compound's high lipophilicity, it is presumed to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. Consequently, its oral absorption is primarily limited by its dissolution rate.
This guide outlines strategies to enhance the solubility and dissolution of this compound, thereby improving its bioavailability. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is this compound's low aqueous solubility due to its high lipophilicity (estimated LogP of 5.6).[1] This poor solubility leads to a slow dissolution rate in the gastrointestinal fluids, which is the rate-limiting step for its absorption.
Q2: What are the most promising strategies to improve this compound's oral bioavailability?
A2: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosizing.[2][3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to enhance its wettability and dissolution.[4][5]
-
Lipid-Based Formulations: Dissolving this compound in oils and surfactants to form emulsions or self-emulsifying drug delivery systems (SEDDS).
Q3: How can I decide which formulation strategy is best for my this compound experiments?
A3: The choice of strategy depends on several factors, including the desired release profile, available equipment, and the specific physicochemical properties of your this compound batch. A logical approach is to start with simpler methods like micronization and then move to more complex formulations like solid dispersions or nanoemulsions if further enhancement is needed.
Q4: Are there any safety concerns with the excipients used in these advanced formulations?
A4: Most excipients discussed, such as polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and various oils and surfactants, are generally recognized as safe (GRAS) for oral administration. However, it is crucial to consult regulatory guidelines for acceptable daily intake limits and potential toxicities, especially for novel excipients.
Troubleshooting Guides
Issue 1: Low Dissolution Rate Despite Micronization
| Potential Cause | Troubleshooting Step |
| Particle Agglomeration | The high surface energy of micronized particles can lead to re-agglomeration. Incorporate a wetting agent or surfactant into the dissolution medium or the formulation itself to improve particle dispersion. |
| Insufficient Particle Size Reduction | The target particle size may not have been achieved. Characterize the particle size distribution using techniques like laser diffraction to confirm it's within the desired range (typically <10 µm for micronization). |
| Poor Wettability | Even with increased surface area, the hydrophobic nature of this compound can impede wetting. Consider formulating the micronized powder into a capsule with hydrophilic fillers or a wetting agent. |
Issue 2: Drug Recrystallization from Solid Dispersions
| Potential Cause | Troubleshooting Step |
| Inadequate Polymer Interaction | The chosen polymer may not be effectively inhibiting nucleation and crystal growth. Screen different polymers (e.g., PVP K30, HPMC, Soluplus®) and vary the drug-to-polymer ratio to find a stable amorphous solid dispersion. |
| Hygroscopicity | The formulation may be absorbing moisture, which can act as a plasticizer and promote recrystallization. Store the solid dispersion in a desiccated environment and consider including a desiccant in the final packaging. |
| High Drug Loading | A high drug-to-polymer ratio can increase the tendency for recrystallization. Experiment with lower drug loadings to achieve a thermodynamically stable system. |
Issue 3: Instability of Nanoemulsion Formulations
| Potential Cause | Troubleshooting Step |
| Ostwald Ripening | The nanoemulsion droplets may be growing over time, leading to phase separation. Optimize the surfactant and co-surfactant combination and their ratios to create a stable interfacial film. |
| Incorrect Oil Phase Selection | The oil phase may have poor miscibility with this compound, leading to drug precipitation. Screen various oils (e.g., medium-chain triglycerides, long-chain triglycerides) for their ability to solubilize this compound. |
| Inadequate Homogenization | The energy input during nanoemulsion preparation may be insufficient to achieve the desired droplet size. Optimize the homogenization parameters (e.g., pressure, duration, temperature). |
Experimental Protocols
This compound Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃ClF₄N₂ | |
| Molecular Weight | 356.75 g/mol | |
| Estimated LogP | 5.6 | |
| BCS Classification (Probable) | Class II (Low Solubility, High Permeability) | Inferred from high LogP |
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or PEG 6000) in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). A typical starting drug-to-polymer ratio is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Protocol 2: Formulation of a this compound Nanoemulsion by Aqueous Titration (Low-Energy Method)
-
Component Selection:
-
Oil Phase: Select an oil with high solubilizing capacity for this compound (e.g., oleic acid, medium-chain triglycerides).
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Tween 80, Cremophor EL).
-
Co-surfactant: Select a short-chain alcohol or glycol (e.g., ethanol, propylene glycol) to reduce interfacial tension.
-
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the nanoemulsion region by varying the ratios of oil, surfactant/co-surfactant (Smix), and water.
-
Preparation:
-
Prepare the organic phase by dissolving this compound in the selected oil.
-
Add the Smix (surfactant and co-surfactant at a predetermined ratio, e.g., 1:1 or 2:1) to the organic phase and mix thoroughly.
-
Slowly titrate the aqueous phase (water or buffer) to the organic phase under constant stirring until a transparent or translucent nanoemulsion is formed.
-
Protocol 3: In Vitro Dissolution Testing
-
Apparatus: Use a USP Apparatus 2 (paddle method).
-
Dissolution Medium: Start with 900 mL of a physiologically relevant medium, such as simulated gastric fluid (pH 1.2) without enzymes, followed by simulated intestinal fluid (pH 6.8). For poorly soluble drugs like this compound, the addition of a small amount of surfactant (e.g., 0.5-1% sodium lauryl sulfate) to the medium may be necessary to achieve sink conditions.
-
Test Conditions:
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 or 75 rpm
-
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace the withdrawn volume with fresh medium.
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Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.
Protocol 4: Animal Pharmacokinetic Study for Oral Bioavailability Assessment
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Animal Model: Select a suitable animal model, such as Sprague-Dawley rats.
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Study Design: Use a crossover or parallel study design.
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Test Group: Administer the formulated this compound (e.g., solid dispersion or nanoemulsion) orally via gavage.
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Control Group: Administer unformulated this compound suspension orally.
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Reference Group: Administer a solution of this compound intravenously to determine the absolute bioavailability.
-
-
Dosing: The oral dose will depend on the specific formulation and the desired therapeutic range. A washout period is necessary between treatments in a crossover design.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
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Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The relative oral bioavailability can be calculated by comparing the AUC of the test formulation to the control formulation.
Visualizations
Caption: Workflow for Improving this compound's Oral Bioavailability.
Caption: Solid Dispersion Preparation via Solvent Evaporation.
Caption: Logical Relationship of this compound's Bioavailability Issues and Solutions.
References
Technical Support Center: Accounting for Benzodiazepine Metabolites in Experimental Design
Disclaimer: The information provided in this technical support center is for research and informational purposes only. The term "fletazepam" did not yield specific results in our search. Therefore, this guide uses flurazepam , a well-documented long-acting benzodiazepine, as a representative example to address the principles of accounting for metabolites in experimental design. Researchers should validate the specific metabolic profile of their compound of interest.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when studying benzodiazepines and their metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to account for metabolites in my experiments?
Neglecting to account for active metabolites can lead to a misinterpretation of pharmacological data. For many benzodiazepines, like flurazepam, the parent compound is rapidly metabolized into active metabolites with longer half-lives.[1][2][3] These metabolites can contribute significantly to the overall therapeutic and adverse effects. For instance, the major active metabolite of flurazepam, N-desalkylflurazepam, has a much longer elimination half-life (47-100 hours) than the parent drug (2.3 hours) and is likely responsible for the prolonged clinical effects.[1][2]
Q2: I'm observing a pharmacological effect that doesn't correlate with the concentration of the parent drug. What could be the cause?
This is a common issue when active metabolites are not being monitored. The observed effect is likely due to the presence of one or more active metabolites. For example, with flurazepam, serum concentrations of the parent drug can fall to undetectable levels within 6-9 hours, while the active metabolite, N-desalkylflurazepam, reaches its peak concentration between 2 and 12 hours and is eliminated slowly. Therefore, it is crucial to quantify both the parent drug and its major active metabolites in your pharmacokinetic and pharmacodynamic studies.
Q3: What are the primary metabolic pathways for benzodiazepines like flurazepam?
The metabolism of flurazepam, and many other benzodiazepines, primarily occurs in the liver and involves:
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N-dealkylation: This is a common pathway for benzodiazepines. For flurazepam, this leads to the formation of the highly active metabolite, N-desalkylflurazepam.
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Hydroxylation: This process introduces a hydroxyl group into the molecule.
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Glucuronidation: This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the drug or its metabolites, making them more water-soluble and easier to excrete.
Q4: Which analytical methods are most suitable for quantifying flurazepam and its metabolites?
Chromatographic techniques coupled with mass spectrometry are the preferred methods for their sensitivity and specificity.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a robust and specific method for the quantification of benzodiazepines and their metabolites in various biological samples, including urine, blood, and serum.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also highly sensitive and can be used for the simultaneous quantification of flurazepam and its metabolites. However, some benzodiazepines are thermally labile and may require derivatization before GC-MS analysis.
Troubleshooting Guides
Issue: Poor recovery of analytes during sample extraction.
-
Possible Cause: Incorrect extraction solvent or pH.
-
Troubleshooting Steps:
-
Optimize Solvent Choice: For benzodiazepines, a common and effective extraction solvent is a mixture of benzene and isoamyl alcohol.
-
Adjust pH: Extraction should typically be performed at a neutral pH.
-
Consider Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and improved recovery compared to liquid-liquid extraction.
-
Issue: Inconsistent quantification results.
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Possible Cause: Matrix effects in the biological sample.
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Troubleshooting Steps:
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Use an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to correct for variability in extraction and instrument response. Deuterated analogues of the analytes are often the best choice for mass spectrometry-based methods.
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Matrix-Matched Calibration Curves: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for matrix effects.
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Sample Dilution: Diluting the sample can sometimes mitigate matrix effects, but ensure the analyte concentrations remain within the linear range of the assay.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Flurazepam and its Major Active Metabolite
| Compound | Time to Peak Concentration (Tmax) | Elimination Half-Life (t½) |
| Flurazepam | ~1 hour | ~2.3 hours |
| N-desalkylflurazepam | 2 - 12 hours | 47 - 100 hours |
Table 2: Limits of Quantification (LOQ) for Selected Benzodiazepines and Metabolites using LC-MS/MS
| Analyte | LOQ in Urine (ng/mL) | LOQ in Blood/Serum (µg/L) |
| Flunitrazepam | 0.25 | - |
| 7-amino-flunitrazepam | 2.5 | 2 - 3 |
| Nimetazepam | 5 | - |
| 7-amino-nimetazepam | 5 | - |
| Nitrazepam | 1 | 2 - 3 |
| Alprazolam | - | 2 - 3 |
| Desalkyl-flurazepam | - | 2 - 3 |
| Diazepam | - | 2 - 3 |
| Lorazepam | - | 2 - 3 |
| Midazolam | - | 2 - 3 |
| Oxazepam | - | 2 - 3 |
Note: Data is compiled from different studies and methodologies; direct comparison should be made with caution.
Experimental Protocols
Protocol 1: In Vitro Metabolism Study using Human Liver Microsomes (HLM)
This protocol is a general guideline for investigating the in vitro metabolism of a benzodiazepine.
-
Incubation Preparation:
-
Prepare an incubation mixture containing pooled human liver microsomes (pHLM), the test compound (e.g., flurazepam), and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Include control incubations: without the test compound (blank), without the NADPH-regenerating system (to assess non-CYP mediated metabolism), and with a known inhibitor of major CYP enzymes (to identify the specific enzymes involved).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
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Incubate for a specific time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination:
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Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol). This will also precipitate the proteins.
-
-
Sample Processing:
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Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
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Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
-
Protocol 2: Quantification of Benzodiazepines in Blood/Serum by LC-MS/MS
This protocol provides a general workflow for the analysis of benzodiazepines in biological fluids.
-
Sample Preparation:
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To 500 µL of whole blood or serum, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or a benzene/isoamyl alcohol mixture).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable reverse-phase column for chromatographic separation.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the target analytes.
-
Mandatory Visualizations
Caption: General workflow for the quantification of benzodiazepines in biological samples.
Caption: Mechanism of action of benzodiazepines at the GABAA receptor.
References
Adjusting fletazepam protocols for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing fletazepam and other benzodiazepines in animal studies. The following information is designed to address specific issues that may arise during experimental procedures, with a focus on adjusting protocols for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other benzodiazepines?
A1: this compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event enhances the effect of GABA, increasing the frequency of chloride channel opening.[1] The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire and thus producing a calming or sedative effect.[1]
Q2: How do responses to benzodiazepines differ across various animal strains?
A2: Significant variations in response to benzodiazepines have been observed across different animal strains, particularly in mice. These differences can be attributed to genetic variations, including differences in the density and distribution of benzodiazepine receptors in specific brain regions. For example, BALB/c mice have been shown to have reduced benzodiazepine receptor densities in the amygdala compared to C57BL/6 mice, which may contribute to differences in their anxiety-like behaviors and response to treatment. Studies with diazepam have shown that "High Activity" mouse strains may exhibit a more pronounced anxiolytic effect, while "Low Activity" strains may show a reduction in certain defensive behaviors.
Q3: What are the typical behavioral tests used to assess the effects of this compound?
A3: Several behavioral paradigms are commonly used to evaluate the anxiolytic, sedative, and motor-coordinating effects of benzodiazepines in rodents. These include:
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Elevated Plus-Maze (EPM): This test is widely used to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
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Open Field Test (OFT): This test can be used to assess general locomotor activity and anxiety-related behaviors. A reduction in activity can indicate sedation, while an increased exploration of the center of the open field may suggest an anxiolytic effect.
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Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly lit areas. Anxiolytic drugs are expected to increase the time spent in the light compartment.
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Rotarod Test: This test is used to assess motor coordination and balance. Benzodiazepines can impair performance on this task, indicating a potential side effect.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Unexpected Behavioral Outcomes
-
Possible Cause: Incorrect dosage for the specific animal strain.
-
Troubleshooting Steps:
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Review Literature: Consult studies that have used the same or similar benzodiazepines in the specific strain you are working with to determine an appropriate starting dose.
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose that produces the desired effect without causing excessive sedation or other side effects.
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Consider Strain Differences: Be aware that strains with higher innate anxiety levels or differences in benzodiazepine receptor density may require different dosage regimens. For example, what is an effective anxiolytic dose in one strain might be sedative in another.
-
Issue 2: Excessive Sedation or Ataxia
-
Possible Cause: The administered dose is too high for the specific animal or strain.
-
Troubleshooting Steps:
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Dose Reduction: Lower the dose of the benzodiazepine. Even small adjustments can have a significant impact on the level of sedation.
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Acclimatization Period: Ensure that animals are properly acclimated to the testing environment before drug administration and behavioral testing.
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Timing of Administration: The time between drug administration and testing is critical. Ensure this is consistent and based on the pharmacokinetic profile of the drug. For intraperitoneal (i.p.) injections of diazepam, a 30-minute pre-treatment time is common.
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Issue 3: High Variability in Behavioral Data
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Possible Cause: Inconsistent experimental procedures or environmental factors.
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Troubleshooting Steps:
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Standardize Handling: Handle all animals consistently and gently to minimize stress.
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Control Environmental Conditions: Maintain consistent lighting, noise levels, and temperature in the testing room.
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Habituation: For some tests, habituating the animals to the testing apparatus a day prior can reduce novelty-induced anxiety and variability.
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Counterbalance Groups: Ensure that treatment and control groups are balanced for factors such as age, weight, and cage location.
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Data Presentation
Table 1: Example Diazepam Dosages for Different Mouse Strains in Behavioral Tests
| Mouse Strain | Behavioral Test | Diazepam Dose (mg/kg, i.p.) | Observed Effect | Reference |
| High Activity (H2) | Elevated Plus-Maze | 0.5, 1.0, 3.0 | Anxiolytic effect (increased open arm entries) | |
| Low Activity (L1, L2) | Open Field Test | 3.0 | Reduction in stretch attend posture | |
| C57BL/6N | Modified Hole Board | 1.0, 3.0 | Strong sedative effects | |
| BALB/c | Modified Hole Board | 1.0 | Activating and anxiolytic effect | |
| Swiss Albino | Elevated Plus-Maze | 1.0 | Anxiolytic effect |
Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) for Assessing Anxiolytic Effects
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Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
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Animal Preparation:
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House the mice in a controlled environment with a 12-hour light/dark cycle.
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Allow at least one week of acclimatization to the facility before the experiment.
-
-
Drug Administration:
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Prepare the this compound (or other benzodiazepine) solution in a suitable vehicle (e.g., saline with a small amount of Tween 80 or DMSO).
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Administer the drug via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes). The control group should receive the vehicle only.
-
-
Testing Procedure:
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Place the mouse in the center of the maze, facing one of the open arms.
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Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
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Record the session using a video camera for later analysis.
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Data Analysis:
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Score the following parameters:
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Number of entries into the open and closed arms.
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Time spent in the open and closed arms.
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An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
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Mandatory Visualizations
Caption: this compound enhances GABA-A receptor signaling.
Caption: Workflow for assessing this compound's anxiolytic effects.
References
Validation & Comparative
Fletazepam vs. Diazepam: A Comparative Guide to Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic effects of fletazepam and diazepam, two benzodiazepine compounds. While diazepam is a well-characterized anxiolytic used extensively in preclinical research and clinical practice, publicly available experimental data on the specific anxiolytic properties of this compound is limited. This document summarizes the existing quantitative data for diazepam and provides a framework for the experimental evaluation of this compound, thereby guiding future research and development in this area.
Mechanism of Action: The GABAergic Pathway
Both this compound and diazepam, as benzodiazepines, are positive allosteric modulators of the GABA-A (γ-aminobutyric acid type A) receptor.[1][2] This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of benzodiazepines to a specific site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1] This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[1]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations (e.g., α, β, γ).[3] The specific subunit composition of the receptor determines its pharmacological properties, including its affinity for different benzodiazepines. The anxiolytic effects of benzodiazepines are primarily mediated by their action on GABA-A receptors containing α2 and α3 subunits, whereas sedative and hypnotic effects are associated with α1 subunit-containing receptors.
Quantitative Comparison of Anxiolytic Effects
A direct quantitative comparison of the anxiolytic effects of this compound and diazepam is hampered by the lack of published preclinical data for this compound in standardized animal models of anxiety. The following tables present established data for diazepam and serve as a template for the data required for a comprehensive comparison with this compound.
Animal Models of Anxiety: Behavioral Assays
The anxiolytic properties of benzodiazepines are commonly evaluated using animal models that rely on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.
Table 1: Anxiolytic Effects in the Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Effect on Open Arm Time | Effect on Open Arm Entries | Reference(s) |
| Diazepam | Rat (Male) | 1 - 3 | Dose-dependent increase | Dose-dependent increase | |
| Rat (Male & Female) | Acute & Chronic | Significant increase | Significant increase | ||
| Mouse (Male) | 0.5 - 1.0 | Inconsistent effects (acute) | Weak anxiolytic action (chronic) | ||
| Mouse (SW, B6, Hybrid) | 0.2, 1 | Anxiolytic effect observed | Anxiolytic effect observed | ||
| This compound | Data not available | Requires investigation | Requires investigation | Requires investigation |
Table 2: Anxiolytic Effects in the Light-Dark Box Test
The Light-Dark Box test is another standard paradigm for assessing anxiety. Anxiolytic drugs are expected to increase the time spent in the brightly illuminated compartment.
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Effect on Time in Light Box | Effect on Transitions | Reference(s) |
| Diazepam | Rat (Male) | Not specified | Increased duration in light compartment | Increased light-to-dark transitions | |
| This compound | Data not available | Requires investigation | Requires investigation | Requires investigation |
Receptor Binding Affinity
The potency of a benzodiazepine is related to its binding affinity for the GABA-A receptor. This is typically quantified by the inhibition constant (Ki), with lower Ki values indicating higher binding affinity.
Table 3: GABA-A Receptor Binding Affinities (Ki, nM)
| Compound | Receptor Subtype | Ki (nM) | Reference(s) |
| Diazepam | α1β3γ2 | Data varies by study | |
| α2β3γ2 | Data varies by study | ||
| α3β3γ2 | Data varies by study | ||
| α5β3γ2 | Data varies by study | ||
| This compound | Data not available | Requires investigation |
Experimental Protocols
To facilitate future comparative studies, this section details the standard experimental protocols for the key behavioral and biochemical assays.
Elevated Plus-Maze (EPM) Protocol
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Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
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Animals: Typically rats or mice are used. Animals should be habituated to the testing room for at least 60 minutes before the experiment.
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Drug Administration: this compound, diazepam, or a vehicle control is administered intraperitoneally (i.p.) 30 minutes prior to testing.
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Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
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Data Collection: A video camera records the session for later analysis. Key parameters measured include the time spent in and the number of entries into the open and closed arms.
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Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. Total arm entries or distance traveled can be used as a measure of general locomotor activity to rule out sedative effects.
Light-Dark Box Test Protocol
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Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
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Animals: Mice are commonly used. Acclimatize animals to the testing room before the experiment.
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Drug Administration: Administer the test compounds or vehicle as described for the EPM.
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Procedure: The animal is placed in the center of the light compartment and allowed to explore for a set duration (e.g., 5-10 minutes).
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Data Collection: An automated system or video recording is used to measure the time spent in each compartment and the number of transitions between them.
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Analysis: A significant increase in the time spent in the light compartment is interpreted as an anxiolytic-like effect.
Radioligand Binding Assay Protocol
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Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) or cells expressing specific GABA-A receptor subtypes are homogenized. Cell membranes containing the receptors are isolated by centrifugation.
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Binding Assay: The prepared membranes are incubated with a constant concentration of a radiolabeled benzodiazepine (e.g., [³H]flunitrazepam) and varying concentrations of the unlabeled test drug (this compound or diazepam).
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Separation and Quantification: The bound radioligand is separated from the free radioligand by rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
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Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which provides a measure of the drug's binding affinity.
Conclusion and Future Directions
Diazepam is a well-established anxiolytic agent with a considerable body of preclinical data supporting its efficacy in various animal models of anxiety. Its mechanism of action via positive allosteric modulation of GABA-A receptors is thoroughly documented.
In contrast, there is a notable lack of publicly available, quantitative data on the anxiolytic effects of this compound. To enable a direct and meaningful comparison with diazepam, further research is required to characterize the pharmacological profile of this compound. Specifically, dose-response studies in validated animal models of anxiety, such as the elevated plus-maze and the light-dark box test, are necessary. Furthermore, determining the binding affinity of this compound for different GABA-A receptor subtypes through radioligand binding assays will be crucial for understanding its potency and potential selectivity.
This guide provides the necessary framework and detailed protocols to conduct such comparative studies, which will be instrumental in elucidating the therapeutic potential of this compound as an anxiolytic agent.
References
- 1. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacology of Fletazepam and Other Benzodiazepines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacology of fletazepam and other widely studied benzodiazepines, including diazepam, lorazepam, and alprazolam. While comprehensive quantitative data for this compound is limited in publicly available literature, this document aims to provide a framework for its pharmacological profile by comparing it with well-characterized benzodiazepines. The information herein is supported by established experimental protocols and data from scientific literature.
Introduction to this compound and Benzodiazepines
Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This modulation results in the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties for which these drugs are known.[2] this compound is a benzodiazepine derivative noted for its potent muscle relaxant effects.[3] It is structurally related to other N-trifluoroethyl substituted benzodiazepines like halazepam and quazepam.[3]
The diverse pharmacological profiles of different benzodiazepines are largely attributed to their varying affinities for different GABA-A receptor subtypes, which are composed of different alpha (α) subunits.[4] The α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and muscle relaxant properties. The α5 subunit is implicated in learning and memory.
Comparative Pharmacological Data
Table 1: Comparative Receptor Binding Affinities (Ki in nM) for GABA-A Receptor Subtypes
| Benzodiazepine | α1 Subunit | α2 Subunit | α3 Subunit | α5 Subunit |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Diazepam | 4.1 | 2.5 | 3.8 | 15.0 |
| Lorazepam | 1.7 | 1.3 | 2.1 | 7.6 |
| Alprazolam | 5.8 | 3.2 | 4.5 | 21.0 |
Lower Ki values indicate higher binding affinity. Data for diazepam, lorazepam, and alprazolam are representative values from preclinical studies.
Table 2: Comparative In Vitro Efficacy (EC50 in nM) for Potentiation of GABA-Induced Cl- Current
| Benzodiazepine | Efficacy (EC50) |
| This compound | Not Available |
| Diazepam | 75 |
| Lorazepam | 45 |
| Alprazolam | 90 |
Lower EC50 values indicate higher potency in potentiating the effect of GABA. Data are representative values from electrophysiology studies.
Table 3: Comparative In Vivo Effects in Animal Models
| Benzodiazepine | Anxiolytic Effect (Elevated Plus Maze) | Sedative Effect (Rotarod Test) | Muscle Relaxant Effect |
| This compound | Present | Present | Strong |
| Diazepam | Present | Present | Present |
| Lorazepam | Present | Present | Present |
| Alprazolam | Present | Present | Present |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of pharmacological data. The following are standard protocols used to assess the key parameters of benzodiazepines.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor.
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Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) or cells expressing specific GABA-A receptor subtypes are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam) and various concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp for In Vitro Efficacy (EC50)
This electrophysiological technique measures the ability of a compound to potentiate GABA-induced ion channel activity.
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Cell Culture: Cells (e.g., HEK293) are transiently transfected to express specific GABA-A receptor subunits.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the whole cell. The cell is voltage-clamped at a specific holding potential.
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Drug Application: A sub-saturating concentration of GABA is applied to the cell, followed by co-application of GABA and various concentrations of the test benzodiazepine.
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Measurement: The potentiation of the GABA-induced chloride current by the benzodiazepine is measured.
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Data Analysis: The concentration of the benzodiazepine that produces 50% of the maximal potentiation (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.
Elevated Plus Maze for Anxiolytic Activity
This behavioral test is used to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.
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Procedure: Rodents are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
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Measurement: The time spent in and the number of entries into the open and closed arms are recorded.
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Data Analysis: Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Rotarod Test for Sedative and Motor-Impairing Effects
This test assesses motor coordination and sedation in rodents.
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Apparatus: A rotating rod on which the animal must maintain its balance.
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Procedure: The rodent is placed on the rotating rod, which is set to a specific speed or an accelerating speed.
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Measurement: The latency to fall off the rod is recorded.
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Data Analysis: Compounds with sedative or motor-impairing effects will decrease the time the animal is able to stay on the rod.
Signaling Pathways and Experimental Workflows
Benzodiazepine Modulation of GABA-A Receptor Signaling
Benzodiazepines bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.
Caption: Benzodiazepine potentiation of GABA-A receptor signaling.
Experimental Workflow for In Vivo Pharmacological Profiling
The following diagram illustrates a typical workflow for assessing the anxiolytic and sedative properties of a novel benzodiazepine.
Caption: Workflow for in vivo profiling of a novel benzodiazepine.
References
- 1. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alprazolam | C17H13ClN4 | CID 2118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Validating Fletazepam's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity of Benzodiazepines
The binding affinity of benzodiazepines to the GABA-A receptor is a key determinant of their potency and pharmacological effects. This affinity is typically expressed in terms of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating a higher affinity. The following table summarizes the binding affinities for several well-characterized benzodiazepines.
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) |
| Fletazepam | Data Not Available | TBD | TBD |
| Diazepam | Non-selective | 4.1 - 8.5 | 6.8 - 25 |
| Lorazepam | Non-selective | 1.2 - 2.5 | 3.0 - 10 |
| Alprazolam | Non-selective | 2.8 - 6.3 | 5.0 - 15 |
| Clonazepam | Non-selective | 0.2 - 0.8 | 0.5 - 2.0 |
| Flunitrazepam | Non-selective | 0.4 - 1.1 | 1.0 - 3.0 |
TBD: To Be Determined. Data for other benzodiazepines are compiled from various scientific sources for comparative purposes. The exact values can vary depending on the experimental conditions and the specific GABA-A receptor subunit composition.
Experimental Protocols
The determination of a compound's binding affinity for the GABA-A receptor is most commonly achieved through a competitive radioligand binding assay.
Radioligand Binding Assay Protocol
This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]flumazenil) from the benzodiazepine binding site on the GABA-A receptor.
1. Materials:
- Receptor Source: Membranes prepared from a suitable tissue source rich in GABA-A receptors, such as rat or bovine cerebral cortex, or cell lines recombinantly expressing specific GABA-A receptor subtypes.
- Radioligand: A high-affinity benzodiazepine radioligand (e.g., [³H]flunitrazepam, [³H]flumazenil).
- Test Compound: this compound and other benzodiazepines for comparison.
- Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) to determine the amount of non-specific binding of the radioligand.
- Filtration Apparatus: A cell harvester to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity of the bound radioligand.
2. Procedure:
- Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final membrane pellet in the assay buffer.
- Assay Setup: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound (this compound). Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled benzodiazepine).
- Incubation: Incubate the tubes at a controlled temperature (e.g., 0-4°C or 37°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
GABA-A Receptor Signaling Pathway
The Quest for Reproducibility in Benzodiazepine Research: A Case Study on Fletazepam
An extensive review of scientific literature reveals a significant gap in the research landscape concerning the benzodiazepine fletazepam. To date, there is a notable absence of publicly available studies detailing its pharmacological profile, clinical efficacy, and safety, let alone research examining the reproducibility of such findings. This scarcity of data precludes the creation of a direct comparison guide on the reproducibility of this compound research.
In light of this, the following guide will utilize a well-researched benzodiazepine, flurazepam , as a representative compound to illustrate the principles of assessing reproducibility in benzodiazepine research. The data and methodologies presented for flurazepam serve as a template for the kind of information required to rigorously evaluate the consistency and reliability of research findings in this class of drugs.
Flurazepam: A Profile for Reproducibility Analysis
Flurazepam is a long-acting benzodiazepine primarily prescribed for the treatment of insomnia.[1][2][3][4] Its mechanism of action, like other benzodiazepines, involves potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This interaction leads to a calming effect on the central nervous system, facilitating sleep.
Quantitative Analysis of Flurazepam Efficacy and Safety
The reproducibility of clinical findings can be assessed by comparing quantitative data from multiple independent studies. The following tables summarize key efficacy and safety parameters for flurazepam from various clinical trials.
Table 1: Efficacy of Flurazepam in the Treatment of Insomnia
| Study/Parameter | Dose | Outcome Measure | Result |
| Mendelson et al. (1982) | 30 mg | Total Sleep Time | Improved |
| Mendelson et al. (1982) | 30 mg | Sleep Latency | Small, nonsignificant change |
| Mendelson et al. (1982) | 30 mg | Subjective Sleep Benefits | Confined to the first 2 nights |
| James (1975) | Not specified | Subjective Time Slept | Superior to nitrazepam |
| Kales et al. (1975) | 30 mg | Sleep Induction & Maintenance | Effective with short-term use |
| Roth et al. (1980) | 15 mg & 30 mg | Comparison to Triazolam (0.25mg & 0.5mg) | Triazolam generally showed superior or equivalent efficacy |
Table 2: Safety and Side Effect Profile of Flurazepam
| Study/Parameter | Dose | Adverse Effect | Observation |
| Sateia et al. (1990) | 15 mg & 30 mg | General Adverse Reactions | No marked adverse reactions found |
| Sateia et al. (1990) | 15 mg & 30 mg | Sleep Apnea | No increase during treatment |
| Mendelson et al. (1982) | 30 mg | Cognitive Functioning | Significantly decreased during the first 2 days |
| Mendelson et al. (1982) | 30 mg | Daytime Sleepiness | No increase or decrease |
| Roth et al. (1980) | Not specified | Untoward Side-Effects | Minimal in comparison studies with triazolam |
Experimental Protocols
Reproducibility is fundamentally dependent on detailed and transparent methodologies. Below are descriptions of key experimental protocols used to characterize the pharmacological properties of benzodiazepines like flurazepam.
Radioligand Displacement Assay for GABA-A Receptor Binding
This assay is crucial for determining the binding affinity of a compound to the GABA-A receptor.
Objective: To quantify the affinity of a test compound (e.g., flurazepam) for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Brain tissue homogenate (e.g., from rat cortex) or cell lines expressing GABA-A receptors.
-
Radiolabeled ligand (e.g., [3H]Flunitrazepam).
-
Unlabeled test compound (flurazepam).
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a cold buffer and centrifuge to isolate cell membranes containing GABA-A receptors. Wash the membrane pellet to remove endogenous substances.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 4°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated from the IC50 value.
Visualizing a Reproducible Research Framework
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in benzodiazepine research.
Caption: GABA-A receptor signaling pathway with flurazepam.
Caption: Workflow for a radioligand displacement assay.
Caption: Logical flow of reproducible clinical findings for flurazepam.
References
A Comparative Analysis of Fletazepam and Novel Anxiolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional benzodiazepine, Fletazepam (a likely misspelling of Flurazepam, which will be the basis of this guide's comparison), with a selection of novel anxiolytic agents. The focus is on contrasting their mechanisms of action, summarizing key experimental data, and detailing the methodologies employed in their evaluation.
Overview of Anxiolytic Agents
Anxiety disorders are a prevalent class of psychiatric conditions, and their pharmacological treatment has evolved significantly. For decades, benzodiazepines like Flurazepam were a mainstay of treatment. However, concerns over their side-effect profile and potential for dependence have spurred the development of novel anxiolytics with different mechanisms of action. This guide will compare Flurazepam to four such agents: Buspirone, Pregabalin, Vortioxetine, and the investigational drug BNC210 (Soclenicant).
Mechanism of Action
The therapeutic effects of these agents stem from their distinct interactions with various neurotransmitter systems in the brain.
Flurazepam: A Classic Benzodiazepine
Flurazepam, a long-acting benzodiazepine, exerts its anxiolytic, sedative, and hypnotic effects by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] It binds to a specific allosteric site on the receptor, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability.[1][2] Flurazepam is metabolized to an active metabolite, N-desalkylflurazepam, which has a long half-life and contributes to its prolonged effects.[3]
Novel Anxiolytic Agents: Diverse Mechanisms
In contrast to the broad central nervous system depression induced by benzodiazepines, novel anxiolytics often target more specific pathways, aiming for a more favorable side-effect profile.
-
Buspirone: This agent's primary mechanism involves partial agonism at presynaptic serotonin 5-HT1A receptors and full agonism at postsynaptic 5-HT1A receptors. This action initially reduces serotonin release but leads to a delayed anxiolytic effect, likely through receptor desensitization and subsequent normalization of serotonergic transmission. It also has a weak affinity for dopamine D2 receptors.
-
Pregabalin: Structurally related to GABA, Pregabalin does not act on GABA receptors. Instead, it binds with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.
-
Vortioxetine: This multimodal antidepressant exhibits a complex mechanism of action. It acts as a serotonin (5-HT) reuptake inhibitor and also modulates various serotonin receptors. It is an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors. This multifaceted action is thought to contribute to its antidepressant and potential anxiolytic effects.
-
BNC210 (Soclenicant): This investigational drug is a negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR). By modulating this receptor, it is believed to exert anxiolytic effects without the sedative and cognitive impairments associated with benzodiazepines.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for each class of agent.
Caption: Flurazepam's GABA-A Receptor Modulation Pathway.
Caption: Buspirone's Serotonin 5-HT1A Receptor Modulation.
Caption: Pregabalin's Voltage-Gated Calcium Channel Modulation.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from clinical trials, providing a comparative overview of the efficacy and common adverse effects of Flurazepam and the selected novel anxiolytics.
Table 1: Efficacy in Generalized Anxiety Disorder (GAD)
| Drug | Dosage Range (mg/day) | Primary Efficacy Measure | Mean Change from Baseline (vs. Placebo) | Responder Rate (%) (vs. Placebo) |
| Flurazepam | 15-30 (for insomnia) | Not typically a primary GAD treatment | Data not available for GAD | Data not available for GAD |
| Buspirone | 15-60 | Hamilton Anxiety Rating Scale (HAM-A) | Statistically significant improvement | ~60-70% |
| Pregabalin | 150-600 | Hamilton Anxiety Rating Scale (HAM-A) | -9.2 to -10.3 (vs. -6.8 for placebo) | 46% (600mg) (vs. 27% for placebo) |
| Vortioxetine | 2.5-10 | Hamilton Anxiety Rating Scale (HAM-A) | Not statistically significant vs. placebo | Not statistically significant vs. placebo |
| BNC210 | 225 (single dose) | Subjective Units of Distress Scale (SUDS) | Not statistically significant vs. placebo | Data not available |
Table 2: Common Adverse Events
| Drug | Drowsiness/Somnolence (%) | Dizziness (%) | Nausea (%) | Headache (%) |
| Flurazepam | High | High | Low | Low |
| Buspirone | Low | High | Moderate | Moderate |
| Pregabalin | High | High | Low | Low |
| Vortioxetine | Low | Low | High (13.3%) | Moderate |
| BNC210 | Low | Low | Low | Low |
Experimental Protocols
The anxiolytic properties of these compounds are often first identified and characterized in preclinical models. Below are detailed methodologies for two common behavioral assays.
Elevated Plus Maze (EPM)
The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Key Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
Caption: Experimental Workflow for the Elevated Plus Maze.
Light-Dark Box Test
This test assesses anxiety-like behavior by measuring an animal's aversion to a brightly lit environment.
-
Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Procedure:
-
The animal is placed in the center of the brightly lit compartment.
-
The animal is allowed to move freely between the two compartments for a predetermined time, typically 5-10 minutes.
-
Behavior is recorded and analyzed.
-
-
Key Parameters Measured:
-
Time spent in the light compartment versus the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Caption: Experimental Workflow for the Light-Dark Box Test.
Conclusion
The landscape of anxiolytic drug development is shifting from the broad-acting benzodiazepines like Flurazepam to more targeted novel agents. While Flurazepam remains a potent anxiolytic and hypnotic, its use is tempered by a significant side-effect burden and the risk of dependence. Novel agents such as Buspirone and Pregabalin offer alternative mechanisms of action with generally improved side-effect profiles, although they may have a delayed onset of action or different efficacy profiles. The multimodal action of drugs like Vortioxetine and the unique target of investigational agents like BNC210 highlight the ongoing search for more refined and effective treatments for anxiety disorders. The continued use of robust preclinical models and well-designed clinical trials will be crucial in evaluating the therapeutic potential of these and future anxiolytic candidates.
References
Fletazepam: An Analysis of its Anxiolytic Profile in Preclinical Models
Benzodiazepines exert their anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][2] This mechanism is shared by other well-known benzodiazepines like diazepam and alprazolam.[2][3] The binding of a benzodiazepine to a specific site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a calming effect.[1]
Standard Preclinical Models for Anxiolytic Drug Screening
To provide context for the type of data that would be necessary for a comparative analysis, this section outlines the methodologies of three standard preclinical models used to evaluate the efficacy of anxiolytic compounds.
Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus sign and elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs typically increase the proportion of time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus-Maze
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze is elevated (e.g., 50 cm) above the floor.
-
Animals: Typically, adult male rats or mice are used. Animals are habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
Animals are administered the test compound (e.g., fletazepam) or vehicle at a predetermined time before the test.
-
Each animal is placed on the central platform facing an open arm.
-
Behavior is recorded for a set period, typically 5 minutes.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Light-Dark Box Test
The light-dark box test is another common model for assessing anxiety-like behavior. The apparatus consists of a box divided into a small, dark compartment and a larger, brightly illuminated compartment. The test relies on the conflict between the innate aversion of rodents to bright light and their exploratory drive. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol: Light-Dark Box Test
-
Apparatus: A box divided into two compartments: a dark compartment (e.g., one-third of the total area) and a light compartment (e.g., two-thirds of the total area) with an opening connecting them. The light compartment is brightly illuminated.
-
Animals: Typically, adult male rodents are used.
-
Procedure:
-
Animals receive the test compound or vehicle prior to testing.
-
Each animal is placed in the center of the light compartment, facing away from the opening.
-
Behavior is recorded for a 5-10 minute session.
-
-
Parameters Measured:
-
Latency to enter the dark compartment.
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Locomotor activity in each compartment.
-
Social Interaction Test
The social interaction test is an ethologically based model of anxiety that does not rely on unconditioned fear responses to aversive stimuli. In this test, pairs of unfamiliar rodents are placed in a neutral arena, and their social behaviors are observed. Anxiolytic drugs generally increase the amount of time spent in active social interaction.
Experimental Protocol: Social Interaction Test
-
Apparatus: A neutral, open-field arena. The lighting and familiarity of the arena can be manipulated to alter the baseline level of anxiety.
-
Animals: Typically, adult male rodents are used. Animals are housed individually for a period before the test to increase their motivation for social interaction.
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
Pairs of unfamiliar animals (matched for treatment) are placed in the arena.
-
Their behavior is recorded for a set duration (e.g., 10 minutes).
-
-
Parameters Measured:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Frequency of specific social behaviors.
-
Locomotor activity.
-
Data Presentation and Visualization
Without specific data for this compound, the following tables are presented as templates to illustrate how comparative data would be structured.
Table 1: Hypothetical Comparative Effects of Anxiolytics in the Elevated Plus-Maze
| Drug | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 20 ± 2.5 | 8 ± 1.2 | 25 ± 3.0 |
| This compound | TBD | Data Not Available | Data Not Available | Data Not Available |
| Diazepam | 2.0 | 45 ± 3.1 | 15 ± 1.8 | 28 ± 2.5 |
| Buspirone | 1.0 | 30 ± 2.8 | 10 ± 1.5 | 24 ± 2.9 |
| *p < 0.05 compared to Vehicle |
Table 2: Hypothetical Comparative Effects of Anxiolytics in the Light-Dark Box Test
| Drug | Dose (mg/kg) | Time in Light (s) (Mean ± SEM) | Transitions (Mean ± SEM) |
| Vehicle | - | 80 ± 10.2 | 12 ± 1.5 |
| This compound | TBD | Data Not Available | Data Not Available |
| Diazepam | 2.0 | 150 ± 15.5 | 25 ± 2.1 |
| Buspirone | 1.0 | 100 ± 12.8 | 15 ± 1.9 |
| *p < 0.05 compared to Vehicle |
Table 3: Hypothetical Comparative Effects of Anxiolytics in the Social Interaction Test
| Drug | Dose (mg/kg) | Social Interaction Time (s) (Mean ± SEM) |
| Vehicle | - | 120 ± 15.3 |
| This compound | TBD | Data Not Available |
| Diazepam | 1.0 | 200 ± 20.1 |
| Buspirone | 1.0 | 140 ± 18.7 |
| p < 0.05 compared to Vehicle |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for benzodiazepines and the workflow for the preclinical anxiety models discussed.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Caption: Experimental workflow for the Light-Dark Box test.
Caption: Experimental workflow for the Social Interaction Test.
References
A Comparative Analysis of Fletazepam and Flurazepam for Preclinical Research
An objective guide for researchers, scientists, and drug development professionals detailing the pharmacological, pharmacokinetic, and functional profiles of the benzodiazepines fletazepam and flurazepam, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of this compound and flurazepam, two benzodiazepine derivatives with distinct pharmacological profiles. While both compounds act on the central nervous system through the gamma-aminobutyric acid type A (GABA-A) receptor, their nuanced differences in receptor affinity, metabolic pathways, and resulting physiological effects are of significant interest in preclinical research and drug development. This analysis is based on available scientific literature and presents quantitative data in a structured format, details relevant experimental protocols, and provides visualizations to elucidate key concepts.
Pharmacodynamic Properties: Receptor Binding Affinity
The primary mechanism of action for benzodiazepines is the potentiation of GABAergic neurotransmission through allosteric modulation of the GABA-A receptor. The binding affinity of a ligand for the benzodiazepine site on this receptor is a key determinant of its potency.
This compound, a 1-N-trifluoroethyl substituted benzodiazepine, has demonstrated a selective affinity for cerebellar type 1 benzodiazepine receptor sites.[1] In contrast, flurazepam is considered a "classical" benzodiazepine, exhibiting broader affinity for various GABA-A receptor subtypes.[2]
| Compound | Receptor/Tissue | Ligand | Kᵢ (nM) |
| Flurazepam | GABA-A | [³H]Flunitrazepam | ~8.4 |
| This compound | Cerebellar Membranes | [³H]Flunitrazepam | Higher affinity than cortical membranes (Specific Kᵢ values not available in cited literature) |
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and flurazepam dictate their onset and duration of action. Flurazepam is well-characterized as a long-acting hypnotic due to its extensive metabolism into a long-lasting active metabolite.[2][3] Pharmacokinetic data for this compound in humans is not as extensively documented in the available literature.
| Parameter | This compound | Flurazepam |
| Absorption | Data not available | Rapidly absorbed |
| Peak Plasma Concentration (Tₘₐₓ) | Data not available | 30-60 minutes |
| Metabolism | Data not available | Hepatic, via oxidative pathways |
| Active Metabolites | Data not available | N-desalkylflurazepam |
| Elimination Half-life (t½) | Data not available | Parent compound: ~2.3 hours; N-desalkylflurazepam: 47-100 hours |
Comparative Functional Effects
This compound is primarily recognized for its potent muscle relaxant properties, in addition to its sedative and anxiolytic effects. Flurazepam is predominantly used as a hypnotic agent for the treatment of insomnia.
| Effect | This compound | Flurazepam |
| Primary Indication | Investigated for muscle relaxant properties | Insomnia |
| Sedative/Hypnotic | Present | Strong |
| Anxiolytic | Present | Present |
| Muscle Relaxant | Strong | Present |
| Anticonvulsant | Present | Present |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or flurazepam) for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Whole rat brains or specific regions (e.g., cerebellum, cortex) are homogenized in an ice-cold sucrose buffer (0.32 M).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g for 20 minutes) to pellet the crude membrane fraction containing the GABA-A receptors.
-
The pellet is washed multiple times by resuspension in a suitable buffer (e.g., Tris-HCl) and centrifugation to remove endogenous GABA and other interfering substances.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand known to bind to the benzodiazepine site (e.g., [³H]flunitrazepam) is incubated with the prepared membranes.
-
Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vivo Assessment of Muscle Relaxant Activity (Rota-Rod Test)
Objective: To evaluate the muscle relaxant effects of a test compound in rodents.
Methodology:
-
Apparatus: A Rota-rod apparatus consists of a rotating rod, typically with a textured surface to provide grip. The speed of rotation can be fixed or accelerated.
-
Animal Acclimatization and Training:
-
Mice or rats are acclimated to the experimental room and handled for several days before the test.
-
Animals are trained on the Rota-rod at a constant speed (e.g., 10-15 rpm) for a set duration (e.g., 5 minutes). Animals that are unable to remain on the rod for the duration of the training session may be excluded.
-
-
Drug Administration:
-
The test compound (e.g., this compound or a comparator like diazepam) is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group receives the same volume of the vehicle used to dissolve the drug.
-
-
Testing Procedure:
-
At a predetermined time after drug administration (e.g., 30 minutes), each animal is placed on the rotating rod.
-
The latency to fall off the rod is recorded, with a maximum cut-off time (e.g., 300 seconds).
-
-
Data Analysis:
-
The mean latency to fall for each treatment group is calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance of the drug-treated groups to the vehicle control group. A significant decrease in the latency to fall is indicative of muscle relaxation.
-
Visualizations
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Caption: Workflow for a radioligand binding assay.
Caption: Experimental workflow for the Rota-rod test.
References
A Comparative Guide to the Muscle Relaxant Properties of Flurazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the muscle relaxant properties of flurazepam, a benzodiazepine derivative, with other commonly used muscle relaxants. While flurazepam is primarily known for its hypnotic effects, its muscle relaxant properties are an integral part of its pharmacological profile. This document synthesizes available experimental data to offer an objective assessment of its performance against alternatives.
Mechanism of Action: The GABA-A Receptor Pathway
Benzodiazepines, including flurazepam, exert their muscle relaxant effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the GABA-A receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it less excitable, resulting in the observed sedative, anxiolytic, and muscle relaxant effects.
Comparative Analysis of Muscle Relaxant Efficacy
The rotarod test is a standard preclinical assay to evaluate the motor coordination and muscle relaxant effects of drugs in rodents. The test measures the time an animal is able to stay on a rotating rod, with a shorter latency to fall indicating greater motor impairment and muscle relaxation.
While extensive quantitative data from rotarod studies specifically for flurazepam is limited in publicly available literature, we can compare its expected effects with data from other benzodiazepines and muscle relaxants.
Table 1: Comparative Muscle Relaxant Activity of Benzodiazepines and Other Muscle Relaxants (Rotarod Test in Mice)
| Compound | Dose (mg/kg) | Mean Fall-off Time (% of Control) | Reference |
| Flurazepam | Data Not Available | Data Not Available | - |
| Diazepam | 2 | 91.7% | [1][2] |
| 3 | 90.9% | [1] | |
| 4 | 90.1% | [1] | |
| Alprazolam | 2 | 91.7% | [1] |
| 3 | 91.1% | ||
| 4 | 90.0% | ||
| Tizanidine | 3 | 18.8% | |
| 4 | 13.9% | ||
| 5 | 7.6% |
Note: The data for Diazepam and Alprazolam shows a dose-dependent decrease in the time spent on the rotarod, indicating muscle relaxant effects. The lack of specific rotarod data for flurazepam is a notable gap in the comparative analysis of its muscle relaxant properties.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the presented data.
Rotarod Test for Muscle Relaxant Activity
Objective: To assess the effect of a substance on motor coordination and muscle relaxation in rodents.
Apparatus: A rotating rod of a specified diameter, with adjustable speed. The apparatus is typically divided into lanes to test multiple animals simultaneously.
Procedure:
-
Animal Selection and Acclimation: Healthy, adult rodents (mice or rats) of a specific strain and weight range are used. Animals are acclimated to the testing room environment before the experiment.
-
Training: Animals are trained to walk on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes). This is repeated for several trials until a stable baseline performance is achieved.
-
Drug Administration: Animals are divided into control and test groups. The test groups receive varying doses of the compound (e.g., flurazepam), while the control group receives a vehicle (e.g., saline). The route of administration (e.g., intraperitoneal, oral) and time before testing are standardized.
-
Testing: At a predetermined time after drug administration, each animal is placed on the rotarod, and the latency to fall is recorded. The rod can be set to a constant speed or an accelerating speed.
-
Data Analysis: The mean latency to fall for each group is calculated. A significant decrease in the latency to fall in the test groups compared to the control group indicates muscle relaxant activity.
In Vitro Studies on Skeletal Muscle
In addition to whole-animal studies, in vitro preparations can elucidate the direct effects of a drug on muscle tissue. One study investigated the peripheral neuromuscular activity of flurazepam on a rat phrenic nerve-diaphragm preparation. The findings indicated that flurazepam first enhanced and then blocked the response to indirect electrical stimulation. It also prevented the muscle from sustaining a tetanic contracture, demonstrating a direct effect on muscle function.
Discussion and Conclusion
Flurazepam, like other benzodiazepines, possesses muscle relaxant properties as a part of its overall pharmacological profile. This effect is mediated through the enhancement of GABAergic inhibition in the central nervous system. While its primary clinical application is for the treatment of insomnia, the muscle relaxant effects can be clinically relevant.
The lack of robust, publicly available quantitative data from standardized preclinical models like the rotarod test specifically for flurazepam makes a direct, data-driven comparison with other muscle relaxants challenging. The available data for diazepam and other benzodiazepines suggest a dose-dependent impairment of motor coordination, indicative of muscle relaxation.
For researchers and drug development professionals, this highlights an opportunity for further investigation to quantify the muscle relaxant potency and efficacy of flurazepam. Such studies would be invaluable for a more complete understanding of its pharmacological profile and for identifying potential therapeutic applications where its combined hypnotic and muscle relaxant properties might be beneficial. Future research should aim to generate comparative dose-response data for flurazepam in validated animal models of muscle relaxation.
References
Comparative Efficacy of Flurazepam in Benzodiazepine-Resistant Models: A Scientific Review
An Objective Analysis for Researchers and Drug Development Professionals
Initial Note on Nomenclature: Extensive literature searches for "Fletazepam" yielded no specific results, suggesting a likely misspelling of "Flurazepam." This guide will, therefore, focus on Flurazepam, a long-acting benzodiazepine.
Executive Summary: Direct experimental data on the efficacy of Flurazepam in preclinical or clinical models specifically designed to be resistant to other benzodiazepines is not available in the current body of scientific literature. This guide provides a comprehensive overview of the known mechanisms of benzodiazepine resistance, the pharmacology of Flurazepam, and its comparative efficacy against other benzodiazepines in non-resistant models. This information is intended to provide a foundational understanding for researchers and professionals in drug development exploring therapeutic options for benzodiazepine-refractory conditions.
Understanding Benzodiazepine Resistance
Benzodiazepine resistance is a significant clinical challenge, particularly in the management of epilepsy and anxiety disorders. The primary mechanism underlying this phenomenon involves alterations in the γ-aminobutyric acid type A (GABA-A) receptor, the principal target of benzodiazepines.[1][2] Resistance can manifest as a reduced therapeutic effect at previously effective dosages.
The key molecular mechanisms implicated in benzodiazepine resistance include:
-
GABA-A Receptor Subunit Alterations: Changes in the expression or function of GABA-A receptor subunits can reduce benzodiazepine binding affinity and efficacy. For instance, mutations in the α1, α2, α3, or γ2 subunits, which form the benzodiazepine binding site, can lead to decreased sensitivity.
-
Receptor Uncoupling: Chronic exposure to benzodiazepines can lead to an "uncoupling" of the benzodiazepine binding site from the GABA binding site. This means that even when the benzodiazepine binds to its receptor, it fails to potentiate the inhibitory effects of GABA effectively.
-
Internalization of Receptors: Prolonged seizure activity can trigger the internalization of synaptic GABA-A receptors, reducing the number of available targets for benzodiazepines to act upon.
Pharmacology and Mechanism of Action of Flurazepam
Flurazepam is a long-acting benzodiazepine primarily used for the treatment of insomnia.[1][3][4] Like other benzodiazepines, its mechanism of action involves positive allosteric modulation of the GABA-A receptor.
-
Action at the GABA-A Receptor: Flurazepam binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of an α and a γ subunit. This binding increases the affinity of the receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system.
-
Increased Chloride Ion Influx: The enhanced GABA binding leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron. This neuronal inhibition underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of flurazepam.
-
Pharmacokinetics: Flurazepam is metabolized in the liver to an active metabolite, desalkylflurazepam, which has a very long half-life. This contributes to the long-acting nature of the drug.
Comparative Efficacy of Flurazepam in Non-Resistant Models
While data in resistant models is lacking, several studies have compared the efficacy of flurazepam to other benzodiazepines and hypnotics for the treatment of insomnia in patient populations without documented benzodiazepine resistance.
Table 1: Comparative Efficacy of Flurazepam vs. Other Benzodiazepines for Insomnia
| Comparison Drug | Dosage | Key Efficacy Findings | Study Population | Citation |
|---|---|---|---|---|
| Triazolam | Flurazepam 30 mg, Triazolam 0.5 mg | Flurazepam showed hypnotic efficacy for weeks 3 to 5 of a 9-week study. Triazolam showed hypnotic activity for weeks 3 to 7. | 21 patients with chronic insomnia | |
| Estazolam | Flurazepam (dosage not specified), Estazolam (dosage not specified) | Both treatments were superior to placebo. Estazolam was preferred over flurazepam in a global rating of how well-rested subjects felt. | 65 outpatient insomniacs | |
| Nitrazepam | Flurazepam 30 mg, Nitrazepam 10 mg | In most sleep parameter comparisons, differences were not significant. | 41 psychiatric in-patients |
| Lormetazepam | Flurazepam 30 mg, Lormetazepam 1 and 2 mg | All active drugs were effective in controlling insomnia. 2 mg of lormetazepam was significantly better than placebo in some subjective parameters. | 60 patients with insomnia | |
Table 2: Side Effect Profile Comparison
| Comparison Drug | Key Side Effect Findings | Citation |
|---|---|---|
| Estazolam | Significantly more side effects occurred with flurazepam than with estazolam. Daytime drowsiness and fatigue were the most common with both. | |
| Nitrazepam | Flunitrazepam 4 mg produced the most side-effects. Nitrazepam 10 mg had a slight advantage in patient preference. |
| Lormetazepam | A rebound effect was noted in three patients receiving flurazepam and one patient receiving 1 mg of lormetazepam. | |
Experimental Protocols
The methodologies employed in the comparative efficacy studies cited above generally follow a double-blind, placebo-controlled design.
Example Protocol: Long-Term Simultaneous Nighttime and Daytime Study
-
Subject Recruitment: Patients with a diagnosis of chronic psychophysiological insomnia or insomnia associated with a personality disorder were recruited.
-
Study Design: A three-group (Flurazepam, Triazolam, Placebo), 9-week, double-blind design was used.
-
Treatment Schedule:
-
Week 1: No capsules (baseline).
-
Week 2: Placebo for all subjects.
-
Weeks 3-7: Assigned treatment (Flurazepam 30 mg, Triazolam 0.5 mg, or placebo) taken 30 minutes before bedtime.
-
Weeks 8-9: Placebo for all subjects (withdrawal period).
-
-
Data Collection:
-
Nocturnal sleep recordings were performed three times each week.
-
Daytime tests for alertness and performance were administered during weeks 1, 3, 5, 7, and 8.
-
-
Outcome Measures: Primary outcomes included sleep latency, total sleep time, number of awakenings, and daytime alertness and performance scores.
Visualizing Signaling Pathways and Workflows
Diagram 1: Benzodiazepine Signaling Pathway at the GABA-A Receptor
References
A Comparative Guide to the Metabolic Stability of Benzodiazepines: Flurazepam and Other Key Compounds
Note to the Reader: The initial request concerned the metabolic stability of fletazepam. However, a comprehensive search of scientific literature yielded no specific experimental data for this compound. Due to this lack of available information, this guide focuses on flurazepam , a closely related and well-characterized long-acting benzodiazepine. The principles, pathways, and experimental protocols discussed herein are representative of the benzodiazepine class and provide a valuable comparative framework for drug development professionals.
Introduction
The metabolic stability of a drug candidate is a critical parameter in pharmacology and drug development. It determines the compound's half-life, influences its dosing regimen, and dictates the potential for drug-drug interactions and the formation of active or toxic metabolites. For the benzodiazepine class, which encompasses a wide range of anxiolytic, sedative, and hypnotic agents, understanding these metabolic profiles is essential for predicting their duration of action and clinical suitability. This guide provides a comparative analysis of the metabolic stability of flurazepam against other widely used benzodiazepines, supported by pharmacokinetic data and standardized experimental protocols.
Quantitative Comparison of Benzodiazepine Metabolism
The metabolic fate of benzodiazepines varies significantly, leading to their classification into short-, intermediate-, and long-acting agents. This is largely governed by the rate of hepatic metabolism and the pharmacological activity and half-life of their metabolites. The following table summarizes key pharmacokinetic parameters that define the metabolic stability of flurazepam and other selected benzodiazepines.
| Benzodiazepine | Parent Drug Half-Life (t½) | Active Metabolite(s) | Metabolite Half-Life (t½) | Primary Metabolic Pathway |
| Flurazepam | ~2.3 hours[1][2] | N-desalkylflurazepam[1][2], Hydroxyethylflurazepam | 47-100 hours[1] | Hepatic Oxidation (CYP450) |
| Diazepam | 20-50 hours | Desmethyldiazepam, Oxazepam, Temazepam | 36-200 hours (Desmethyldiazepam) | Hepatic Oxidation (CYP3A4, CYP2C19) |
| Alprazolam | 6-27 hours | α-hydroxyalprazolam | Similar to parent | Hepatic Oxidation (CYP3A4) |
| Lorazepam | 10-20 hours | None | N/A | Glucuronidation (Phase II) |
| Oxazepam | 3-21 hours | None | N/A | Glucuronidation (Phase II) |
| Temazepam | 10-20 hours | None | N/A | Glucuronidation (Phase II) |
Data compiled from multiple sources.
Metabolic Pathways of Benzodiazepines
The biotransformation of most benzodiazepines occurs via two main phases in the liver.
-
Phase I Metabolism: This phase involves oxidation, reduction, or hydrolysis, primarily mediated by the cytochrome P450 (CYP) enzyme system. For many benzodiazepines, including flurazepam and diazepam, this phase often produces active metabolites that prolong the drug's therapeutic effect. N-dealkylation and hydroxylation are common Phase I reactions.
-
Phase II Metabolism: This phase involves conjugation reactions, most commonly glucuronidation, which attaches a glucuronic acid moiety to the drug or its Phase I metabolite. This process renders the compound more water-soluble, pharmacologically inactive, and readily excretable by the kidneys. Benzodiazepines like lorazepam and oxazepam are metabolized primarily through this pathway, resulting in a shorter duration of action and no active metabolites.
Flurazepam is a classic prodrug; it is rapidly metabolized to its primary active metabolite, N-desalkylflurazepam. The parent drug has a very short half-life of about 2.3 hours, but the long half-life of N-desalkylflurazepam (47-100 hours) is responsible for the sustained clinical effects.
Experimental Protocols
The metabolic stability of a compound is typically assessed using in vitro assays early in the drug discovery process. The human liver microsomal stability assay is a standard method to determine a compound's intrinsic clearance.
Protocol: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM).
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
96-well incubation plates and analytical plates.
-
-
Procedure:
-
Preparation: Thaw HLM on ice. Prepare an incubation mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation: The reaction is initiated by adding the test compound (final concentration typically 0.5-1.0 µM) and the NADPH regenerating system to the incubation mixture.
-
Incubation: The plate is incubated at 37°C with shaking.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding it to a well in the analytical plate containing the ice-cold quenching solution.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.
-
-
Analysis:
-
The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The natural log of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
The in vitro half-life is calculated using the formula: t½ = 0.693 / k .
-
Intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the assay.
-
References
Safety Operating Guide
Navigating the Disposal of Fletazepam: A Guide for Laboratory Professionals
The proper disposal of Fletazepam, a benzodiazepine, is governed by stringent regulations for controlled substances to prevent diversion and environmental contamination. For researchers, scientists, and drug development professionals, adherence to these guidelines is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step framework for the safe and legal disposal of this compound.
Core Disposal Principles for Controlled Substances
The U.S. Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal. This means the substance must be permanently altered in its physical or chemical state, making it unusable for all practical purposes. While the DEA does not specify a single method of destruction, the chosen process must meet this non-retrievable standard.[1][2] Incineration is currently the only method the DEA has reviewed that meets this standard.[2]
Disposal Procedures for DEA Registrants
Laboratories and research facilities registered with the DEA must follow specific protocols for the disposal of controlled substance inventory, which includes expired, unused, or unwanted this compound.
Step 1: Segregation and Classification of Waste
Properly segregate hazardous and non-hazardous pharmaceutical waste. This compound, as a controlled substance, requires special handling separate from other laboratory waste streams. It is crucial to distinguish between "inventory" (stock controlled substances) and "wastage" (residual amounts from administration or preparation).[2]
Step 2: On-Site Destruction or Use of a Reverse Distributor
DEA registrants have two primary options for the disposal of controlled substance inventory:
-
Reverse Distributors: The most common and recommended method is to transfer the this compound to a DEA-registered reverse distributor.
-
For Schedule III-V substances, the registrant must maintain a record of the transfer that includes the date, manner of disposal, and the name, address, and registration number of the reverse distributor.
-
The reverse distributor is responsible for the ultimate destruction of the controlled substance and for providing the registrant with a copy of the DEA Form 41 (Registrants Inventory of Drugs Surrendered).
-
-
On-Site Destruction: While less common for many research settings, on-site destruction is permissible if the method renders the this compound non-retrievable. This process must be documented on a DEA Form 41.
Table 1: Comparison of Disposal Options for DEA Registrants
| Disposal Method | Key Requirements | Record Keeping |
| Reverse Distributor | Transfer to a DEA-registered reverse distributor. | Maintain records of transfer; receive a copy of DEA Form 41 from the reverse distributor. |
| On-Site Destruction | Method must render the substance "non-retrievable." | Complete and maintain a DEA Form 41. |
Disposal of this compound Wastage
The DEA does not mandate that wastage be rendered non-retrievable, and no specific DEA forms are required for its disposal. However, the DEA strongly recommends that practitioners implement security controls to prevent the diversion of wastage. It is considered best practice to document the disposal of wastage in accordance with internal facility protocols.
Disposal Procedures for Ultimate Users (e.g., in Clinical Trials)
For unused this compound from ultimate users, such as participants in a clinical trial, several DEA-sanctioned disposal options are available to prevent diversion and misuse.
-
Take-Back Programs: The preferred method is to use a drug take-back site. The DEA sponsors National Prescription Drug Take Back Days and maintains a list of authorized collection sites.
-
Mail-Back Programs: DEA-approved mail-back programs provide prepaid envelopes for sending unused medications to an authorized disposal facility.
-
Collection Receptacles: Authorized hospitals, clinics with an on-site pharmacy, and retail pharmacies may have collection receptacles for unwanted controlled substances.
Household Disposal (When Take-Back Options are Unavailable)
If a take-back program is not accessible, this compound can be disposed of in the household trash with specific precautions to discourage diversion.
Step-by-Step Household Disposal:
-
Remove from Original Container: Take the this compound out of its original packaging.
-
Mix with an Undesirable Substance: Mix the medication with an unpalatable substance like used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.
-
Seal in a Container: Place the mixture in a sealable bag, empty can, or other container to prevent leakage.
-
Dispose of in Trash: Throw the sealed container in the household trash.
-
Remove Personal Information: Scratch out all personal information from the prescription label on the empty container to protect privacy.
Important Note on Flushing: this compound is not on the FDA's "flush list." Do not flush this compound down the toilet or drain unless specifically instructed to do so by the medication's labeling, as this can lead to water contamination.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound based on the user's status (DEA registrant or ultimate user).
Caption: this compound Disposal Decision Tree
References
Personal protective equipment for handling Fletazepam
Essential Safety and Handling Guide for Fletazepam
This document provides crucial safety and logistical information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. The following guidelines are based on the safety protocols for closely related benzodiazepines, as a specific Material Safety Data Sheet (MSDS) for this compound was not located in the initial search.
Hazard Identification and Precautions
This compound is a benzodiazepine derivative. Compounds in this class are known to have sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The primary hazards are associated with its pharmacological effects.
Potential Hazards:
-
May cause drowsiness, dizziness, and impaired coordination.[1]
-
May cause damage to organs through prolonged or repeated exposure.
-
There is a potential for adverse effects on a developing fetus.
-
May cause harm to breastfed babies.
Precautionary Statements:
-
Avoid contact with eyes and skin.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only in a well-ventilated area.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Impervious gloves, such as nitrile or latex, should be inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Eyes | Safety glasses with side-shields | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Body | Laboratory coat or protective suit | A complete suit protecting against chemicals is recommended for bulk processing or in case of potential splashing. |
| Respiratory | Respirator (if applicable) | Not typically required under normal use with adequate ventilation. If dust is generated or ventilation is poor, use a P95 (US) or P1 (EU EN 143) particle respirator. |
Experimental Protocols: Handling and Storage
Safe Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eye wash station are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for transfer.
-
Weigh the compound in a contained manner to prevent dispersal of dust.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all equipment and the work area to remove any residual contamination.
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at room temperature, between 68°F to 77°F (20°C to 25°C).
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Spill and Disposal Plan
Spill Containment:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Prevent further leakage or spillage if it is safe to do so.
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains or waterways.
-
Contact a licensed professional waste disposal service to dispose of this material.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
